Thalidomide-Piperazine-PEG1-COOH
Description
Properties
IUPAC Name |
3-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7/c27-18-4-3-17(20(30)23-18)26-21(31)15-2-1-14(13-16(15)22(26)32)25-8-6-24(7-9-25)10-12-33-11-5-19(28)29/h1-2,13,17H,3-12H2,(H,28,29)(H,23,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXXOMKDFNBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Thalidomide-Piperazine-PEG1-COOH in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for PROTACs incorporating the Thalidomide-Piperazine-PEG1-COOH E3 ligase ligand-linker conjugate. We will delve into the distinct roles of each molecular component, present illustrative quantitative data from analogous systems, provide detailed experimental protocols for characterization, and visualize the underlying biological and experimental frameworks.
Introduction to this compound in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
This compound is a widely utilized building block in PROTAC synthesis, providing the E3 ligase-recruiting moiety and a versatile linker for conjugation to a POI ligand. The thalidomide (B1683933) component specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the UPS.
Mechanism of Action
The fundamental mechanism of a PROTAC utilizing this compound can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via a conjugated POI ligand) and the CRBN E3 ligase (via its thalidomide moiety). This forms a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI, resulting in polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then captures, unfolds, and degrades the tagged POI into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
The Role of Each Component:
-
Thalidomide: This moiety serves as the high-affinity ligand for the Cereblon (CRBN) E3 ligase. By binding to CRBN, it hijacks this E3 ligase to ubiquitinate the target protein brought into proximity by the PROTAC.
-
Piperazine (B1678402): The piperazine ring in the linker can enhance the rigidity and solubility of the PROTAC molecule. Its conformational constraint can influence the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex. Furthermore, the basic nature of the piperazine moiety can improve the physicochemical properties of the PROTAC, such as its aqueous solubility.
-
PEG1 (Polyethylene Glycol, 1 unit): The short polyethylene (B3416737) glycol (PEG) spacer provides flexibility and hydrophilicity to the linker. The length and composition of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair to ensure an optimal conformation for the ternary complex.
-
COOH (Carboxylic Acid): The terminal carboxylic acid group is a functional handle that allows for the straightforward chemical conjugation of a ligand for the protein of interest, typically through an amide bond formation.
Quantitative Data Presentation
Table 1: Illustrative Degradation Efficiency of CRBN-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Composition | Reference |
| dBET1 | BRD4 | MV4;11 | 8 | >95 | PEG-based | [1] |
| ARV-825 | BRD4 | LNCaP | <1 | >90 | PEG-based | [2] |
| MT-802 | BTK (C481S) | NAMALWA | 9.1 | >99 | PEG-based | |
| Compound 17 | BCR-ABL | K562 | 0.18 | >90 | Sulphur-substituted carbon chain |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Illustrative Binding Affinities of Thalidomide and Analogs to CRBN
| Ligand | Binding Affinity (KD) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | |
| Lenalidomide | ~178 nM | Not Specified | |
| Pomalidomide | ~157 nM | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a novel PROTAC synthesized using this compound.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and determine the DC₅₀ and Dₘₐₓ values.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice: purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the CRBN-DDB1 E3 ligase complex, the purified target protein, ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture at a final concentration typically in the low micromolar range. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Objective: To measure the binding affinity and thermodynamics of the ternary complex formation.
Methodology:
-
Sample Preparation: Purify the target protein and the CRBN-DDB1 complex. Prepare solutions of the proteins and the PROTAC in a matched buffer.
-
Binary Interactions:
-
To measure the binding of the PROTAC to CRBN, place the CRBN solution in the ITC cell and titrate in the PROTAC solution from the syringe.
-
To measure the binding of the PROTAC to the target protein, place the target protein solution in the cell and titrate in the PROTAC.
-
-
Ternary Interaction: To measure the affinity of the PROTAC for one protein in the presence of the other, pre-saturate the protein in the cell with the other binding partner before titrating in the PROTAC.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) for each interaction. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding affinities.
Mandatory Visualization
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Logical Relationship
References
An In-depth Technical Guide on the Physicochemical Properties of Thalidomide-Piperazine-PEG1-COOH for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule Thalidomide-Piperazine-PEG1-COOH represents a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it incorporates a thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a versatile linker arm.[1][2][3] This linker, composed of a piperazine (B1678402) ring and a short polyethylene (B3416737) glycol (PEG) chain, terminates in a carboxylic acid (COOH) group, providing a reactive handle for conjugation to a target protein ligand. The resulting heterobifunctional molecules, known as Proteolysis Targeting Chimeras (PROTACs), are designed to co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][4]
Understanding the physicochemical properties of this ligand-linker conjugate is paramount for the rational design and optimization of effective and drug-like PROTACs.[4][5] Properties such as solubility, lipophilicity, and stability directly influence a PROTAC's absorption, distribution, metabolism, and excretion (DMPK) profile, as well as its ability to form a productive ternary complex with the E3 ligase and the target protein.[4][6][7]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and related structures, details the experimental protocols for their determination, and illustrates the underlying biological pathways and drug discovery workflows.
Physicochemical Properties
While extensive experimental data for the exact molecule "this compound" is not consolidated in publicly available literature, its properties can be reliably inferred from its constituent parts and data from highly analogous structures. The following tables summarize these key characteristics.
Core Molecular Attributes
Vendor data confirms the fundamental molecular properties of this specific conjugate.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₄O₇ | [8][9] |
| Molecular Weight | 458.46 g/mol | [8] |
| Appearance | White to yellow solid | [8] |
| CAS Number | 2731007-11-5 | [8][9] |
Estimated Physicochemical Profile
The properties in this table are estimated based on the known effects of each component: the lipophilic thalidomide core, the solubility-enhancing and basic piperazine ring, the hydrophilic PEG chain, and the acidic carboxyl group. These values are critical for predicting the molecule's behavior in biological systems.[5][10]
| Parameter | Estimated Range/Value | Rationale & Significance |
| Aqueous Solubility | Moderate | The piperazine and PEG components are included to counteract the poor water solubility of the parent thalidomide molecule.[11][][13] The carboxylic acid provides an ionizable group, further aiding solubility at physiological pH. However, the overall molecule is large and retains significant lipophilic character. |
| Lipophilicity (LogP/LogD) | 1.0 - 3.0 | A balance is essential. The value must be high enough for membrane permeability but low enough to avoid poor solubility and non-specific binding.[5][10] The piperazine and PEG/COOH groups significantly decrease the lipophilicity compared to unmodified thalidomide derivatives.[14][15] |
| pKa | Acidic: ~4.5 (COOH)Basic: ~7-8 (Piperazine) | The carboxylic acid will be deprotonated (negatively charged) at physiological pH 7.4. The piperazine ring's basicity is crucial; its protonation state (positive charge) significantly impacts solubility and cell permeability.[13][16][17][18] The exact pKa is highly sensitive to the surrounding chemical structure.[13][16][17][18] |
| Chemical Stability | Moderate | The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide moiety are susceptible to hydrolysis, especially outside of neutral pH ranges. The ether linkage in the PEG chain is generally stable, but the linker can be a site of in vivo metabolism.[19] |
| Hydrogen Bond Donors/Acceptors | HBD: ~2HBA: ~9-10 | These values influence solubility and the ability to form interactions with target proteins. PROTACs often exceed the typical "Rule of Five" guidelines due to their size and complexity.[10] |
Experimental Protocols for Physicochemical Profiling
Accurate determination of physicochemical properties is a critical step in drug discovery.[20][21][22] High-throughput screening methods are often employed in the early stages, followed by more definitive, lower-throughput methods for lead candidates.[20][22]
Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.[21]
-
Preparation : An excess amount of the solid compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration : The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Separation : The resulting suspension is filtered (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuged to remove all undissolved solid.
-
Quantification : The concentration of the compound in the clear filtrate/supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis : The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Lipophilicity Determination (LogP/LogD)
The octanol-water partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) is a measure of a compound's lipophilicity.
-
System Preparation : Equal volumes of n-octanol (pre-saturated with buffer) and an aqueous buffer (e.g., PBS pH 7.4, pre-saturated with octanol) are added to a vial.
-
Compound Addition : A known amount of the compound is added, typically from a stock solution in a solvent like DMSO. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
Partitioning : The vial is sealed and vigorously shaken for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases, followed by a period to allow the phases to separate completely (often aided by centrifugation).
-
Sampling & Quantification : A precise aliquot is carefully removed from the aqueous phase and/or the octanol (B41247) phase. The concentration of the compound in each phase is quantified by HPLC-UV or LC-MS.
-
Calculation : LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
pKa Determination (Potentiometric Titration)
This method measures the pH of a solution as a titrant (strong acid or base) is added, allowing for the determination of the pKa values.
-
Sample Preparation : A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol (B129727) if solubility is low).
-
Titration Setup : The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision micro-burette for titrant delivery.
-
Titration : The solution is titrated with a standardized solution of HCl or NaOH. The pH is recorded after each incremental addition of the titrant.
-
Data Analysis : A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection points of the curve, often using derivative plots or specialized software. For a basic group, the pKa is the pH at which 50% of the group is protonated. For an acidic group, it is the pH where 50% is deprotonated.
Signaling Pathways and Experimental Workflows
Mechanism of Action: PROTAC-Mediated Protein Degradation
The this compound conjugate functions as the E3 ligase-recruiting component of a PROTAC. When linked to a ligand for a target protein, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system. Thalidomide binds to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[23][24][25] This binding event facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[26] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Drug Discovery and Development Workflow
The development of a PROTAC using a building block like this compound follows an iterative cycle of design, synthesis, and evaluation.[27][28] The physicochemical profiling described above is a central and critical part of this workflow, informing which candidates have the highest potential for success as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. excenen.com [excenen.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound,沙利度胺-哌嗪-一聚乙二醇-羧酸-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 14. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. researchgate.net [researchgate.net]
- 28. promegaconnections.com [promegaconnections.com]
The Strategic Application of Thalidomide-Piperazine-PEG1-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-Piperazine-PEG1-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a pre-functionalized E3 ligase ligand, it offers a streamlined approach to the synthesis of novel therapeutics designed to hijack the cell's natural protein disposal machinery. This document details the molecule's properties, its mechanism of action, and generalized protocols for its incorporation and validation in a PROTAC construct.
Core Compound Properties
This compound is a synthetic molecule that conjugates a thalidomide-based ligand with a flexible linker terminating in a carboxylic acid. The thalidomide (B1683933) moiety serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-4-RING E3 ligase complex (CRL4^CRBN^).[1][][3] The piperazine (B1678402) and single polyethylene (B3416737) glycol (PEG1) units form the linker, providing a spatial bridge to a ligand for a protein of interest (POI), while the terminal carboxylic acid group offers a convenient handle for chemical conjugation.[4]
| Property | Value |
| Chemical Name | 3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid[5] |
| Molecular Formula | C₂₂H₂₆N₄O₇[5] |
| Molecular Weight | 458.46 g/mol [5] |
| Appearance | Solid Powder[5] |
| Solubility | Soluble in DMSO[5] |
| Storage Conditions | Dry, dark, and at -20°C for long-term stability[5] |
Mechanism of Action: Engineering Protein Degradation
The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a heterobifunctional PROTAC. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase (in this case, thalidomide), and a linker connecting them.[3][6] By simultaneously binding to both the target protein and the CRBN E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][]
Experimental Protocols: Synthesis and Validation Workflow
The following sections outline generalized, yet detailed, experimental protocols for the synthesis of a PROTAC using this compound and its subsequent biological validation. These represent standard methodologies in the field, as specific protocols for PROTACs using this exact linker are proprietary or not publicly documented.
PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of this compound is ideal for forming a stable amide bond with a primary or secondary amine on a target protein ligand.
Objective: To conjugate this compound with an amine-containing POI ligand.
Materials:
-
This compound
-
POI ligand with an available amine functional group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA)
-
Reverse-phase HPLC for purification
-
Mass Spectrometry (e.g., LC-MS) and NMR for characterization
Protocol:
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add an amide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated mixture, add a solution of the amine-containing POI ligand (1.2 eq) in anhydrous DMF.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS to check for the formation of the desired product mass.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified using reverse-phase HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC compound using high-resolution mass spectrometry and ¹H NMR spectroscopy.
Biological Validation Workflow
Once synthesized, the novel PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein.
1. Binding Affinity Assays:
-
Protocol: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (K_D) of the PROTAC to both the isolated target protein and to CRBN. This confirms that the conjugation did not abolish the binding of the individual ligands.
2. In-Cell Target Degradation:
-
Protocol: Treat a relevant cell line with increasing concentrations of the PROTAC for a set time (e.g., 18-24 hours). Lyse the cells and perform a Western Blot or In-Cell ELISA using an antibody specific to the target protein to visualize and quantify the reduction in protein levels compared to a vehicle control (e.g., DMSO).
3. Quantitative Degradation (DC₅₀ and Dₘₐₓ):
-
Protocol: Perform a dose-response experiment as described above. Quantify the protein levels from the Western Blot data and plot them against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).
4. Mechanism of Action Confirmation:
-
Protocol: To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels in the presence of the inhibitor indicates a proteasome-mediated mechanism. Similarly, co-treatment with an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243) can confirm the requirement of the ubiquitination cascade.
5. Selectivity Profiling:
-
Protocol: Use unbiased, global proteomics (e.g., Tandem Mass Tagging Mass Spectrometry - TMT-MS) to assess the selectivity of the PROTAC. Treat cells with the PROTAC at a concentration near its DC₅₀. Compare the proteome of treated cells to vehicle-treated cells to identify any off-target proteins that are also degraded.
6. Phenotypic Assays:
-
Protocol: Evaluate the functional consequence of target protein degradation in relevant cellular assays. This could include cell viability assays (e.g., CTG), target engagement assays, or specific functional readouts related to the protein's biological role.
Conclusion
This compound represents a valuable and convenient tool for the construction of CRBN-recruiting PROTACs. Its structure provides the necessary components to engage the ubiquitin-proteasome system effectively. While specific performance data for this linker within a published PROTAC is limited, the generalized workflows provided here offer a robust framework for its successful application and validation in targeted protein degradation studies. The empirical optimization of linker length and composition remains a critical step in the development of potent and selective PROTAC degraders.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. xcessbio.com [xcessbio.com]
- 6. benchchem.com [benchchem.com]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. benchchem.com [benchchem.com]
The Anatomy of a PROTAC Linker: A Technical Guide to Thalidomide-Piperazine-PEG1-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the Thalidomide-Piperazine-PEG1-COOH linker, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will dissect each component of this E3 ligase ligand-linker conjugate, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its role in targeted protein degradation.
Core Components and Their Functions
The this compound linker is a heterobifunctional molecule designed to covalently attach to a ligand for a protein of interest (POI), thereby creating a PROTAC. This PROTAC then hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The linker itself is comprised of four key components, each with a specific function.
-
Thalidomide (B1683933): This moiety serves as the E3 ligase ligand, specifically targeting Cereblon (CRBN).[1][2] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] The binding of the thalidomide portion of the PROTAC to CRBN is the critical first step in bringing the E3 ligase machinery into proximity with the target protein.
-
Piperazine (B1678402): This six-membered heterocyclic ring is incorporated as a semi-rigid component of the linker.[5][6] Its inclusion can enhance the aqueous solubility of the PROTAC, a common challenge with these large molecules.[5] The basic nature of the piperazine ring allows for protonation at physiological pH, which can improve cell permeability.[5][7] However, the pKa of the piperazine is highly sensitive to the electronic effects of adjacent chemical groups.[5][7]
-
PEG1 (Polyethylene Glycol, 1 unit): The single ethylene (B1197577) glycol unit (PEG1) acts as a flexible, hydrophilic spacer.[6][8] PEG linkers are widely used in PROTAC design to modulate the distance and spatial orientation between the E3 ligase and the target protein, which is crucial for the formation of a stable and productive ternary complex.[9][10] The hydrophilicity of the PEG unit also contributes to the overall solubility of the PROTAC molecule.[9]
-
COOH (Carboxylic Acid): The terminal carboxylic acid group is a reactive handle for conjugation.[11] This functional group allows for the covalent attachment of the linker to a corresponding amine group on the ligand for the protein of interest, typically through a stable amide bond.
Quantitative Data
The following tables summarize key quantitative data for the components of the this compound linker and related PROTACs. This data is essential for understanding the binding interactions and degradation efficacy.
| Parameter | Value | Assay Method | Reference(s) |
| Thalidomide Binding Affinity to CRBN | |||
| Dissociation Constant (Kd) | ~250 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| Physicochemical Properties of Piperazine in Linkers | |||
| pKa of 1,4-dimethylpiperazine | ~8.0 | Potentiometric Titration | [5] |
| pKa of 1-acetyl-4-methylpiperazine | ~7.0 | Potentiometric Titration | [5] |
| Impact of PEG Linker Length on PROTAC Performance (Representative Data) | |||
| PROTAC with PEG3 Linker | |||
| DC50 (BRD4 degradation) | 15 nM | Western Blot | [9] |
| Dmax (BRD4 degradation) | >95% | Western Blot | [9] |
| PROTAC with PEG5 Linker | |||
| DC50 (BRD4 degradation) | 8 nM | Western Blot | [9] |
| Dmax (BRD4 degradation) | >98% | Western Blot | [9] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and cell line used. The data presented for PEG linkers is representative.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding and implementing PROTAC technology.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the linker and the evaluation of the resulting PROTAC.
Synthesis of this compound
The synthesis of this linker involves a multi-step process. A plausible synthetic route is outlined below, based on standard organic chemistry procedures.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-1-(2-(3-hydroxypropoxy)ethyl)piperazine
-
To a solution of 1-(tert-butoxycarbonyl)piperazine in a suitable solvent such as anhydrous Dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C.
-
Slowly add 2-(3-bromopropoxy)ethan-1-ol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve the alcohol from the previous step in a suitable solvent system (e.g., acetonitrile, water, and ethyl acetate).
-
Add a catalytic amount of a ruthenium catalyst (e.g., RuCl3) and an oxidizing agent (e.g., sodium periodate).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with sodium thiosulfate (B1220275) solution and extracting the product.
-
Purify the resulting carboxylic acid.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected piperazine-PEG1-COOH in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected piperazine-PEG1-COOH.
Step 4: Coupling with 4-Fluoro-thalidomide
-
Dissolve 4-fluoro-thalidomide and the deprotected piperazine-PEG1-COOH in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture (e.g., to 80-90 °C) and stir overnight.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the final product, this compound, by preparative HPLC.
Western Blot Protocol for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[12]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex. Surface Plasmon Resonance (SPR) is a powerful method for this purpose.
Protocol Outline for SPR Analysis:
-
Immobilization: Immobilize the purified E3 ligase (e.g., CRBN-DDB1 complex) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding kinetics and affinity (KD_binary).
-
Separately, determine the binding affinity of the PROTAC for the target protein.
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD_ternary) for the ternary complex.
-
Calculate the cooperativity factor (α = KD_binary / KD_ternary) to assess whether the formation of the ternary complex is cooperative (α > 1), non-cooperative (α = 1), or anti-cooperative (α < 1).
-
By understanding the individual components, their quantitative contributions, and the methods for synthesis and evaluation, researchers can effectively utilize the this compound linker in the rational design and development of novel PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-Piperazine-PEG2-COOH | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. xcessbio.com [xcessbio.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Principles of PROTAC Linker Design with Thalidomide-Piperazine-PEG1-COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker, a critical component connecting the target-binding warhead and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. This technical guide provides a comprehensive overview of the principles governing the design of PROTAC linkers, with a specific focus on constructs incorporating Thalidomide (B1683933), Piperazine (B1678402), and a single polyethylene (B3416737) glycol (PEG) unit with a terminal carboxylic acid (Thalidomide-Piperazine-PEG1-COOH). We will delve into the structure-activity relationships, physicochemical properties, and the strategic rationale for utilizing each of these components. This guide also presents detailed experimental protocols for the synthesis and evaluation of such PROTACs, alongside illustrative signaling pathways and workflows visualized with Graphviz.
Core Principles of PROTAC Linker Design
The linker in a PROTAC is far more than a simple spacer; it is a key determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties. Optimal linker design is a multifaceted challenge that requires careful consideration of several parameters:
-
Length and Flexibility: The linker must be of an appropriate length to facilitate the formation of a stable and productive ternary complex between the target protein (POI), the PROTAC, and the E3 ubiquitin ligase. A linker that is too short may lead to steric hindrance, while an excessively long and flexible linker might result in an unstable or non-productive ternary complex.
-
Composition and Physicochemical Properties: The chemical composition of the linker profoundly influences the PROTAC's solubility, cell permeability, and metabolic stability. The incorporation of specific chemical moieties can be strategically employed to optimize these drug-like properties.
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are critical for maintaining the binding affinities of both ligands and for achieving the correct orientation within the ternary complex.
The Strategic Combination of Thalidomide, Piperazine, and PEG1-COOH
The linker construct "this compound" represents a sophisticated design that leverages the distinct advantages of each of its components to create a highly effective PROTAC building block.
Thalidomide: The Cereblon E3 Ligase Binder
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating thalidomide into a PROTAC, the CRL4-CRBN E3 ligase complex is recruited to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
Piperazine: A Rigid and Solubilizing Moiety
The inclusion of a piperazine ring in the linker introduces a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation. Furthermore, the basic nature of the piperazine nitrogen can enhance the aqueous solubility of the PROTAC molecule, a crucial property for bioavailability.
PEG1-COOH: A Hydrophilic and Functionalized Spacer
Polyethylene glycol (PEG) linkers are widely used in PROTAC design to improve solubility and provide flexibility. A single PEG unit (PEG1) offers a balance of hydrophilicity and a defined spatial extension. The terminal carboxylic acid (COOH) provides a versatile chemical handle for the straightforward conjugation of a "warhead" that targets a specific protein of interest.
Quantitative Data on PROTAC Performance
Table 1: Representative Degradation Potency of PROTACs with Piperazine-Containing Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | CRBN | Piperazine-Alkyl | Jurkat | <1 | >95 |
| PROTAC-B | BTK | CRBN | Piperazine-PEG | MOLM-14 | 10 | >90 |
| PROTAC-C | SHP2 | CRBN | Piperazine-Alkyl-Ether | HeLa | 6.02 | >90 |
Data compiled from representative studies for illustrative purposes.
Table 2: Impact of Linker Length on PROTAC Efficacy (Illustrative)
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-D1 | ERα | VHL | PEG | 12 | 50 | 80 |
| PROTAC-D2 | ERα | VHL | PEG | 16 | 20 | 95 |
| PROTAC-D3 | ERα | VHL | PEG | 20 | 80 | 70 |
Data adapted from studies on linker length optimization to illustrate the general principle.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the conjugation of a target protein ligand (warhead) containing a primary or secondary amine to the this compound linker.
Materials:
-
This compound
-
Warhead with a free amine (-NH2 or -NHR)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the peptide coupling reagent (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-containing warhead (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The diagram below outlines the typical workflow for the synthesis and biological evaluation of a novel PROTAC.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. The this compound construct exemplifies a strategic approach, combining a potent E3 ligase binder with moieties that enhance rigidity, solubility, and provide a functional handle for warhead conjugation. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can systematically design and evaluate novel PROTACs with improved therapeutic potential. The continued exploration of linker chemistry will undoubtedly lead to the development of next-generation protein degraders with enhanced efficacy and drug-like properties.
In Vitro Biological Activity of Thalidomide-Based E3 Ligase Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro biological activity of thalidomide (B1683933) and its derivatives, with a focus on their role as Cereblon (CRBN) E3 ligase modulators. The compound of interest, Thalidomide-Piperazine-PEG1-COOH, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based Cereblon ligand and a PEGylated linker, designed for use in Proteolysis Targeting Chimera (PROTAC) technology. While specific in vitro biological activity data for this compound is not publicly available, its core functional component, the thalidomide moiety, has been extensively studied. This guide will therefore focus on the well-documented in vitro activities of thalidomide and its analogs, providing a crucial resource for researchers utilizing these molecules in the development of novel therapeutics.
The primary mechanism of action for thalidomide and its analogs is the binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation underlies the diverse biological effects of thalidomide, including its anti-proliferative, anti-angiogenic, and immunomodulatory properties.
Quantitative Data Presentation
The following tables summarize the in vitro biological activities of thalidomide and its analogs across various cancer cell lines and their effects on cytokine production.
Table 1: Anti-Proliferative Activity of Thalidomide and its Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 | [1] |
| Thalidomide | MCF-7 | Breast Cancer | 16.87 | [1] |
| Thalidomide | PC3 | Prostate Cancer | 14.58 | [1] |
| Thalidomide Analog (24b) | HepG-2 | Hepatocellular Carcinoma | 2.51 (as µg/mL) | [1] |
| Thalidomide Analog (24b) | MCF-7 | Breast Cancer | 4.11 (as µg/mL) | [1] |
| Thalidomide Analog (24b) | PC3 | Prostate Cancer | 5.80 (as µg/mL) | [1] |
| Thalidomide Analog (18f) | HepG-2 | Hepatocellular Carcinoma | 11.91 | [2] |
| Thalidomide Analog (18f) | PC3 | Prostate Cancer | 9.27 | [2] |
| Thalidomide Analog (18f) | MCF-7 | Breast Cancer | 18.62 | [2] |
| Thalidomide Analog (21b) | HepG-2 | Hepatocellular Carcinoma | 10.48 | [2] |
| Thalidomide Analog (21b) | MCF-7 | Breast Cancer | 16.39 | [2] |
Table 2: Immunomodulatory Effects of Thalidomide and its Analogs on Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Measured | Effect | Citation |
| Thalidomide | Human PBMC | LPS | TNF-α | Inhibition | [3] |
| Thalidomide | Human PBMC | LPS | IL-1β | No significant change | [4] |
| Thalidomide | Human PBMC | LPS | IL-6 | No significant change | [4] |
| Thalidomide | Human PBMC | LPS | IL-12 | Inhibition | [4] |
| Thalidomide Analog (24b) | HepG-2 cells | - | TNF-α | Reduction by approx. half | [1] |
| Thalidomide Analog (24b) | HepG-2 cells | - | NF-κB p65 | Reduction to 76.5 pg/mL from 278.1 pg/mL (control) | [1] |
| Thalidomide Analog (18f) | HepG-2 cells | - | TNF-α | Significant reduction | [2] |
| Thalidomide Analog (21b) | HepG-2 cells | - | TNF-α | Significant reduction (greater than thalidomide) | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of thalidomide analogs on cancer cell lines and to calculate their respective IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Thalidomide analog stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thalidomide analog in complete culture medium from the stock solutions. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs) and a negative control (medium only). Carefully remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition and Incubation: After the incubation period, add 10-20 µL of the MTT reagent to each well. Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plates on a shaker for 15-20 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
Cytokine Production Assay (ELISA)
Objective: To quantify the concentration of cytokines (e.g., TNF-α) in cell culture supernatants following treatment with thalidomide analogs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines
-
Complete culture medium
-
LPS (Lipopolysaccharide) or other appropriate stimulant
-
Thalidomide analog stock solutions
-
ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
96-well ELISA plates
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed PBMCs or other cells in a 24-well plate at an appropriate density. Pre-treat the cells with various concentrations of the thalidomide analog for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for the desired time (e.g., 18-24 hours).
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatant. Samples can be stored at -80°C until use.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.
-
Add the stop solution to stop the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the effect of thalidomide analogs on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
Thalidomide analog stock solutions
-
96-well plates
-
Fluorescent microscope
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in a small volume of serum-free medium. Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well. Treat the cells with different concentrations of the thalidomide analog.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of loops using image analysis software.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of thalidomide-induced protein degradation via the CRL4-CRBN E3 ligase complex.
Experimental Workflow Diagram
Caption: General workflow for the in vitro evaluation of thalidomide analogs.
References
- 1. corning.com [corning.com]
- 2. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
An In-Depth Technical Guide to Thalidomide-Piperazine-PEG1-COOH for Inducing Targeted Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive technical overview of Thalidomide-Piperazine-PEG1-COOH, a key building block in the synthesis of PROTACs, which leverages the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of specific proteins of interest. We will delve into its mechanism of action, present relevant (though illustrative) quantitative data, provide detailed experimental protocols for the evaluation of PROTACs constructed from this molecule, and visualize the critical pathways and workflows.
Introduction to Targeted Protein Degradation and PROTACs
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. PROTACs are novel chemical entities that co-opt the UPS to eliminate specific target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have been identified as potent recruiters of the Cereblon (CRBN) E3 ligase.[1][2] This discovery has led to the widespread use of thalidomide-based ligands in the design of a significant class of PROTACs.
This compound: A Versatile Building Block
This compound is a readily available chemical tool for the synthesis of PROTACs. It comprises three essential features:
-
The Thalidomide Moiety: This portion of the molecule serves as the CRBN-binding ligand, effectively hijacking the CRL4-CRBN E3 ligase complex.[1][3]
-
The Piperazine-PEG1 Linker: This component provides a flexible connection to the target protein ligand. The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.
-
The Carboxylic Acid (COOH) Terminus: This functional group provides a convenient attachment point for conjugation with a ligand for the protein of interest, typically via an amide bond formation.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C22H26N4O7 | [4] |
| Molecular Weight | 458.46 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action
The mechanism of action for a PROTAC utilizing this compound follows a catalytic cycle:
-
Binary Complex Formation: The PROTAC can independently bind to either the target protein or the CRBN E3 ligase, forming binary complexes.
-
Ternary Complex Formation: The crucial step involves the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can engage in another cycle of degradation, acting catalytically.
Quantitative Data Presentation
Obtaining precise quantitative data for a specific PROTAC requires empirical testing. The following tables present illustrative data for PROTACs that utilize thalidomide or its derivatives and PEG-based linkers. This data is intended to provide a representative understanding of the performance metrics used to evaluate such molecules.
Table 1: Illustrative Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [1][6] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [3] |
| Lenalidomide | ~178 nM | Not Specified | [6] |
| Pomalidomide | ~157 nM | Not Specified | [6] |
Table 2: Representative Degradation Performance of Thalidomide-based PROTACs
Disclaimer: Data for a PROTAC specifically utilizing this compound is not publicly available. The data below is for a PROTAC targeting Bruton's tyrosine kinase (BTK) using a thalidomide-based CRBN ligand and a piperazine-containing linker to demonstrate typical performance metrics.
| PROTAC ID | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| RC-3 | BTK | 2.2 | 97 | Mino | [7] |
Experimental Protocols
The successful development and characterization of a PROTAC require a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 5x DC50) and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50).
-
Include a vehicle control and a positive control treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).
-
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against the target protein coupled to protein A/G magnetic beads overnight at 4°C.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody.
-
-
Analysis:
-
The appearance of a high-molecular-weight smear or ladder in the lanes corresponding to PROTAC and proteasome inhibitor treatment indicates polyubiquitination of the target protein.
-
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its structure allows for the straightforward generation of novel protein degraders. A thorough understanding of the underlying mechanism of action, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful design and development of effective PROTACs for both research and therapeutic applications. While specific quantitative data for PROTACs utilizing this exact linker-ligand conjugate must be determined empirically, the provided information serves as a robust foundation for researchers entering this exciting and rapidly advancing field.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Drug Discovery: A Guide to Targeted Protein Degradation with Thalidomide-Piperazine-PEG1-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental workflow for targeted protein degradation (TPD) utilizing Thalidomide-Piperazine-PEG1-COOH as a key building block for Proteolysis Targeting Chimeras (PROTACs). TPD is a cutting-edge therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition.[1][2]
This compound is a versatile E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine-PEG1 linker that terminates in a carboxylic acid.[3][4][5] This terminal group allows for straightforward conjugation to a ligand for a protein of interest (POI), enabling the rapid synthesis of novel PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC assembled using this compound functions by inducing the proximity of the target protein and the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[6][7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]
Experimental Workflow for a BRD4-Targeting PROTAC
This section outlines a typical experimental workflow to evaluate a novel PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[9] This example assumes the synthesis of a BRD4 PROTAC by coupling a BRD4 ligand (e.g., JQ1) to this compound.
Data Presentation: Quantitative Analysis of BRD4 Degradation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[1] Below is a table with representative data for a hypothetical BRD4-targeting PROTAC constructed with a thalidomide-piperazine-PEG linker.
| Parameter | Value | Cell Line | Description |
| DC50 | 50 nM | HeLa | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dmax | >90% | HeLa | The maximum percentage of protein degradation achieved by the PROTAC. |
| Time to Dmax | 8 hours | HeLa | The time required to reach the maximum level of protein degradation. |
Note: The values presented are illustrative for a PROTAC of this class and should be experimentally determined for each new compound.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate human cervical cancer (HeLa) or human embryonic kidney (HEK293T) cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare a stock solution of the BRD4-targeting PROTAC (synthesized using this compound) in sterile DMSO. Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to determine the optimal degradation time and for dose-response analysis.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis for BRD4 Degradation
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a protein molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the same membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the BRD4 band to the corresponding loading control band.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting software.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. excenen.com [excenen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Protein Degradation using Thalidomide-Piperazine-PEG1-COOH in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and Thalidomide-Piperazine-PEG1-COOH
Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes the cell's own machinery to eliminate disease-causing proteins. One of the most prominent technologies in this field is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules with two key components: one end binds to a target protein of interest (POI), and the other end recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[1]
This compound is a synthetic E3 ligase ligand-linker conjugate.[3][4][5] It incorporates a thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a piperazine-PEG1-COOH linker.[3][4][5] This molecule is a crucial building block for creating PROTACs. Researchers can conjugate a ligand for a specific protein of interest to the COOH group of the linker, thereby creating a novel PROTAC designed to degrade that specific protein.
These application notes provide a detailed protocol for using a PROTAC constructed with this compound to induce the degradation of a target protein and to quantify this degradation using Western blotting.
Mechanism of Action
The PROTAC, incorporating the this compound moiety, facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[2] This induced proximity leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section outlines a detailed protocol for a Western blot experiment to quantify the degradation of a target protein upon treatment with a PROTAC synthesized from this compound.
Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing the protein of interest (e.g., HeLa, MDA-MB-231).[2]
-
PROTAC Compound: The specific PROTAC synthesized using this compound, with a stock solution prepared in DMSO.
-
Control Compounds:
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Sample Buffer: 4x Laemmli sample buffer.[2]
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve the target protein.[1]
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[1]
-
Primary Antibodies:
-
Specific primary antibody against the target protein.
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).[7]
-
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibodies.[2]
-
Chemiluminescent Substrate: ECL substrate.[2]
-
Imaging System: Chemiluminescence detection system.[1]
Step-by-Step Methodology
Caption: Experimental workflow for Western blot analysis.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specific time course (e.g., 4, 8, 16, 24 hours).[1][2] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1][2]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[2]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2]
-
Transfer the supernatant (protein lysate) to a new tube.[1][2]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[1][2]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[1][2]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[2]
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[1][2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[2]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using an imaging system.[1][2]
-
Quantify the intensity of the bands using densitometry software.[1]
-
Normalize the protein level of the target protein to the corresponding loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison and the determination of key parameters like DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1]
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.52 | 48% |
| 100 | 0.23 | 77% |
| 500 | 0.08 | 92% |
| 1000 | 0.07 | 93% |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.
From this data, a dose-response curve can be generated to visually represent the degradation efficiency and to calculate the DC50 and Dmax values.
Troubleshooting and Considerations
-
Weak or No Signal: This could be due to low abundance of the target protein, inefficient protein transfer, or suboptimal antibody concentrations. Consider optimizing protein loading amounts and antibody dilutions.
-
Multiple Bands: May indicate protein degradation products, post-translational modifications, or non-specific antibody binding.[8]
-
Signal Saturation: Ensure that the signal intensity for both the target protein and the loading control falls within the linear range of detection for accurate quantification.[7] This may require adjusting the amount of lysate loaded or the antibody concentrations.[7]
-
Loading Control Selection: Choose a loading control whose expression is not affected by the experimental treatment.[9] The molecular weight of the loading control should also be different from the target protein to allow for clear separation and detection.[9]
By following these detailed application notes and protocols, researchers can effectively utilize Western blotting to assess the efficacy of PROTACs synthesized with this compound in inducing targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. excenen.com [excenen.com]
- 6. How to Detect Target Proteins by Western Blot | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Loading Controls for Western Blotting [sigmaaldrich.com]
Application Notes and Protocols for Thalidomide-Piperazine-PEG1-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and utilization of Thalidomide-Piperazine-PEG1-COOH, a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).
Product Information
Chemical Name: 3-(2-(4-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)ethoxy)propanoic acid[1]
Molecular Formula: C₂₂H₂₆N₄O₇[1]
Molecular Weight: 458.46 g/mol [1]
Appearance: White to yellow solid[1]
Application: this compound is a functionalized building block for the synthesis of PROTACs. It incorporates a thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a terminal carboxylic acid for conjugation to a target protein ligand via a PEG linker.[2]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Condition | Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 1 year | Store in a dry, dark place.[3] |
| Stock Solution (in DMSO) | -20°C | 1 month | Stored under nitrogen. Avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | 6 months | Stored under nitrogen.[2] | |
| Shipping | Ambient | Stable for several weeks | Shipped as a non-hazardous chemical.[4] |
Solubility
The solubility of this compound is a key factor in the preparation of stock and working solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. Ultrasonic agitation may be required.[4] |
Handling and Safety Precautions
As a thalidomide-containing compound, appropriate safety measures must be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[5]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[5]
-
Lab Coat: A standard lab coat is required. For handling large quantities, consider impervious clothing.[5]
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood, or if dust formation is likely, use a full-face respirator.[5]
General Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Prevent further leakage or spillage if safe to do so.
-
Collect spillage using spark-proof tools and explosion-proof equipment.[5]
-
Place in a suitable, closed container for disposal.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
-
Discharge into the environment must be avoided.[5]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution for subsequent dilution to working concentrations.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, under nitrogen if possible.[2]
Western Blot Protocol for PROTAC-Mediated Protein Degradation
Objective: To assess the ability of a PROTAC synthesized from this compound to induce the degradation of a target protein in a cell-based assay.
Materials:
-
Relevant cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound (synthesized using this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with a dose-response of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).[7]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[7]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescence detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Protein Degradation Assay
Caption: Workflow for evaluating protein degradation.
References
Application of Thalidomide-Piperazine-PEG1-COOH in Cancer Research PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research and drug development. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease progression. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Thalidomide and its analogs are prominent E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[1]
This document provides detailed application notes and protocols for the use of Thalidomide-Piperazine-PEG1-COOH , a pre-synthesized E3 ligase ligand-linker conjugate, in the development of PROTACs for cancer research.[2][3][4][5] This reagent simplifies the synthesis of PROTACs by providing the CRBN-binding moiety and a flexible PEG linker with a terminal carboxylic acid, ready for conjugation to a ligand targeting a specific protein of interest.
Mechanism of Action
A PROTAC constructed using this compound functions by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][6] This event-driven, catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.
Signaling Pathway of CRBN-mediated Protein Degradation
The following diagram illustrates the key steps in the degradation of a target protein mediated by a thalidomide-based PROTAC.
Caption: CRBN-mediated PROTAC signaling pathway.
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). While specific data for PROTACs utilizing the this compound linker are proprietary to individual research projects, the following table presents representative data for a highly potent thalidomide-based PROTAC targeting the SHP2 phosphatase, demonstrating the potential efficacy of this class of molecules.[7][8]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 11(ZB-S-29) | SHP2 | Various | 6.02 | >90 | [7][8] |
Note: The specific linker used in PROTAC 11(ZB-S-29) is not explicitly stated to be Piperazine-PEG1-COOH in the cited literature, but it is a thalidomide-based PROTAC.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using this compound.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[9]
Experimental Workflow:
Caption: Workflow for Western Blotting.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells of interest in 6- or 12-well plates. Once the cells reach 70-80% confluency, treat them with a range of concentrations of your PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.[1]
Experimental Workflow:
Caption: Workflow for In Vitro Ubiquitination Assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D1)
-
Recombinant human ubiquitin
-
Purified recombinant target protein
-
Purified recombinant CRBN-DDB1 complex
-
ATP
-
Ubiquitination reaction buffer
-
Your PROTAC at various concentrations (and a vehicle control)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Perform SDS-PAGE and western blotting as described in the previous protocol.
-
Detection: Probe the membrane with an antibody against the target protein or an anti-ubiquitin antibody.
-
Analysis: A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein.
Ternary Complex Formation Assay
Confirming the formation of the Target Protein-PROTAC-E3 Ligase ternary complex is crucial. Several biophysical methods can be employed.[7][10][11][12][13][14]
Methodology (Isothermal Titration Calorimetry - ITC - Example):
-
Sample Preparation:
-
Prepare a solution of the purified target protein in the ITC cell.
-
Prepare a solution of your PROTAC in the injection syringe at a concentration 10-20 times higher than the target protein.
-
Prepare a solution of the CRBN-DDB1 complex.
-
-
Binary Affinity Determination:
-
Titrate the PROTAC into the target protein solution to determine the binding affinity (Kd1).
-
Titrate the PROTAC into the CRBN-DDB1 solution to determine the binding affinity (Kd2).
-
-
Ternary Complex Affinity Determination:
-
Prepare a solution of the target protein pre-saturated with the CRBN-DDB1 complex in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex solution to determine the apparent Kd for ternary complex formation.
-
-
Data Analysis: Analyze the ITC data to calculate the binding affinities and the cooperativity factor (alpha), which indicates the extent to which the binding of one component enhances the binding of the other.
Conclusion
This compound is a versatile and valuable tool for the development of PROTACs in cancer research. Its pre-synthesized nature streamlines the chemical synthesis process, allowing researchers to focus on the design and evaluation of target-specific ligands. The protocols and information provided herein offer a comprehensive guide for the characterization of novel PROTACs, from initial protein degradation assessment to detailed mechanistic studies. By leveraging these methodologies, researchers can effectively advance the development of new and potent cancer therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. excenen.com [excenen.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
solid-phase synthesis of PROTACs with Thalidomide-Piperazine-PEG1-COOH
Application Notes and Protocols for the Synthesis of PROTACs with a Thalidomide-Piperazine-PEG1-COOH Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[1][3]
Solid-phase synthesis offers significant advantages for the preparation of PROTACs, including simplified purification, the potential for automation, and the efficient generation of compound libraries.[4] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a PROTAC building block featuring thalidomide as the E3 ligase ligand, connected to a piperazine-PEG1-carboxylic acid linker. This versatile intermediate allows for the subsequent conjugation to a POI ligand to form the final PROTAC.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the solid-phase synthesis of a this compound PROTAC intermediate. Yields and purities are illustrative and can vary based on the specific resin, reagents, and reaction conditions used.[5]
| Step | Parameter | Typical Value | Analytical Method |
| 1. Resin Loading | Loading of Phthalic Anhydride (B1165640) Precursor | 0.8 - 1.2 mmol/g | Gravimetric analysis |
| 2. Thalidomide Formation | Coupling Efficiency | >90% | Qualitative (e.g., Kaiser test) |
| 3. Piperazine (B1678402) Coupling | Coupling Efficiency | >95% | Qualitative (e.g., Chloranil test) |
| 4. PEG1-COOH Linker Attachment | Coupling Efficiency | >95% | Qualitative (e.g., Kaiser test) |
| 5. Cleavage from Resin | Overall Yield (crude) | 40 - 70% | Gravimetric analysis |
| 6. Final Product | Purity after Purification | >95% | HPLC, LC-MS |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of a this compound intermediate.
Materials and Reagents
-
Hydroxymethyl polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
L-Glutamine methyl ester hydrochloride
-
Piperazine
-
Fmoc-NH-PEG1-COOH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Protocol 1: Immobilization of Phthalic Anhydride Precursor
-
Resin Swelling: Swell hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Esterification: Drain the DMF and add a solution of phthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF. Agitate the mixture at room temperature for 18 hours.[4]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Synthesis of Thalidomide
-
Amide Coupling: To the resin from Protocol 1, add a solution of L-glutamine methyl ester hydrochloride (3 eq.), DIC (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin as described in step 1.3.
-
Cyclization: Treat the resin with a solution of 20% piperidine in DMF for 2 hours to induce cyclization and form the glutarimide (B196013) ring.
-
Washing: Wash the resin as described in step 1.3.
Protocol 3: Linker Elongation
-
Piperazine Coupling: To the thalidomide-functionalized resin, add a solution of piperazine (10 eq.) in DMF.
-
Reaction: Shake the mixture at 50°C for 16 hours.
-
Washing: Wash the resin with DMF (5x) to remove excess piperazine, followed by DCM (3x) and MeOH (3x).
-
PEG1-COOH Attachment: To the piperazine-functionalized resin, add a solution of Fmoc-NH-PEG1-COOH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 4 hours.
-
Washing: Wash the resin as described in step 1.3.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin as described in step 1.3.
Protocol 4: Cleavage and Purification
-
Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Centrifuge to collect the precipitate and purify by preparative HPLC to obtain the final this compound product.
Mandatory Visualization
Caption: Solid-phase synthesis workflow for this compound.
Caption: PROTAC-mediated protein degradation via the Cereblon pathway.
References
- 1. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring Protein Degradation Induced by Thalidomide-Piperazine-PEG1-COOH
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure protein degradation induced by the PROTAC (Proteolysis-Targeting Chimera) molecule, Thalidomide-Piperazine-PEG1-COOH. This document outlines the underlying principles of common assays, provides detailed experimental protocols, and offers examples of data presentation.
Introduction to Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) recruit the E3 ubiquitin ligase Cereblon (CRBN). In a PROTAC context, a thalidomide moiety serves as the E3 ligase-recruiting ligand. The "this compound" molecule is a bifunctional molecule designed to induce the degradation of a specific target protein. It consists of three key components: a ligand that binds to the target protein (not specified in the name, to be attached to the COOH group), a linker (Piperazine-PEG1), and the thalidomide ligand that recruits the CRBN E3 ligase. This ternary complex formation (Target Protein : PROTAC : E3 Ligase) leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Application Notes: Techniques for Measuring Protein Degradation
Several methods can be employed to quantify the degradation of a target protein. The choice of technique depends on factors such as antibody availability, desired throughput, and sensitivity.
Western Blotting
-
Principle: Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture. Cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. The signal intensity of the protein band corresponds to its abundance.
-
Application: It provides a direct and semi-quantitative measure of protein levels. It is often used as a primary assay to confirm protein degradation. A loading control (e.g., β-actin, GAPDH) is crucial for normalization.
-
Advantages: High specificity, widely available, provides information on protein size.
-
Disadvantages: Low throughput, semi-quantitative, requires specific antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is a plate-based assay for quantifying a soluble protein. In a sandwich ELISA format, a capture antibody coated on the plate binds the target protein, which is then detected by a second, enzyme-conjugated antibody. The enzyme's reaction with a substrate produces a measurable signal (e.g., color change) proportional to the amount of protein.
-
Application: Useful for high-throughput screening of PROTAC libraries and for generating dose-response curves to determine parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Advantages: High throughput, quantitative, high sensitivity.
-
Disadvantages: Requires a matched pair of specific antibodies, may not distinguish between protein isoforms or post-translational modifications.
Flow Cytometry / In-Cell Western
-
Principle: For cell surface or intracellular proteins, flow cytometry can measure protein levels on a single-cell basis. Cells are treated with the PROTAC, fixed, permeabilized (for intracellular targets), and stained with a fluorescently labeled antibody against the target protein. The fluorescence intensity of individual cells is measured. In-Cell Western assays are a plate-based alternative that measures fluorescence intensity in whole, fixed cells.
-
Application: Provides quantitative data and allows for the analysis of protein levels in different cell populations within a heterogeneous sample.
-
Advantages: High throughput, single-cell resolution, quantitative.
-
Disadvantages: Requires a specific antibody suitable for flow cytometry, indirect measurement of total protein.
Mass Spectrometry (MS)-Based Proteomics
-
Principle: MS-based proteomics offers a global and unbiased approach to quantify changes in the entire proteome upon PROTAC treatment. In a typical workflow, proteins from cell lysates are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of peptides from the target protein can be precisely quantified.
-
Application: Ideal for confirming on-target degradation, identifying off-target effects, and discovering downstream changes in protein expression.
-
Advantages: Unbiased global protein analysis, high sensitivity and specificity, does not require antibodies.
-
Disadvantages: Technically complex, lower throughput, expensive instrumentation, complex data analysis.
Experimental Protocols
Protocol: Western Blotting for Target Protein Degradation
This protocol describes the steps to assess protein degradation in cultured cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein (at the recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for the loading control antibody following the same incubation and detection steps.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the corresponding loading control band intensity.
Protocol: Flow Cytometry for Target Protein Degradation
This protocol is suitable for intracellular proteins.
Materials:
-
Cell culture reagents
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-conjugated primary antibody against the target protein
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 24-well plate. Treat with a dose-response of this compound for the desired time.
-
Cell Harvesting: Detach cells using a non-enzymatic cell dissociation solution. Transfer cells to FACS tubes.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend in 100 µL of Fixation Buffer. Incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS. Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes.
-
Antibody Staining: Wash the cells. Resuspend the cells in the fluorescently-conjugated primary antibody diluted in wash buffer. Incubate for 1 hour at 4°C in the dark.
-
Final Wash: Wash the cells twice to remove unbound antibody.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity for at least 10,000 cells per sample.
-
Analysis: Gate on the cell population of interest. Determine the median fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the vehicle control.
Data Presentation
Quantitative data from dose-response experiments should be summarized to determine key degradation parameters.
Table 1: Example Dose-Response Data for this compound
| Concentration (nM) | % Degradation (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 0 | 3.5 |
| 1 | 15.2 | 4.1 |
| 10 | 48.9 | 5.5 |
| 50 | 75.6 | 4.8 |
| 100 | 88.1 | 3.9 |
| 500 | 91.5 | 3.2 |
| 1000 | 90.8 | 3.6 |
Data is hypothetical and for illustrative purposes only.
Table 2: Summary of Degradation Parameters
| Parameter | Value | Description |
| DC50 | 12.5 nM | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dmax | 91.5% | The maximum percentage of protein degradation observed. |
| Hook Effect | Minimal | A phenomenon where degradation efficiency decreases at very high PROTAC concentrations. |
Data is hypothetical and derived from the dose-response curve in Table 1.
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Thalidomide-Piperazine-PEG1-COOH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Thalidomide-Piperazine-PEG1-COOH, a common E3 ligase ligand-linker conjugate used in PROTAC technology.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first step I should take?
Answer: The limited solubility of this molecule at neutral pH is a common issue due to its complex structure, which includes both hydrophobic (Thalidomide) and ionizable (piperazine and carboxylic acid) moieties. The first and most critical step is to adjust the pH of your buffer. The terminal carboxylic acid and the piperazine (B1678402) ring are both ionizable, and their charge state, which is crucial for aqueous solubility, is pH-dependent.
-
At pH 7.4: The carboxylic acid group (with an estimated pKa of ~4-5) will be deprotonated and negatively charged (COO-), which aids solubility. However, the piperazine ring, a base, may be only partially protonated and positively charged, limiting its contribution to overall solubility.
-
Recommendation: Try preparing your buffer at a slightly more basic pH, such as pH 8.0-8.5. This ensures the carboxylic acid remains deprotonated while increasing the uncharged fraction of the piperazine, which can sometimes improve solubility, depending on the overall molecular properties. Conversely, a slightly acidic buffer (e.g., pH 6.0) could also be tested, as it would fully protonate the piperazine, though this might decrease the solubility of the carboxylic acid end. A pH optimization experiment is highly recommended.
Question 2: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What are my next options?
Answer: If pH adjustment alone is not sufficient, the next step is to introduce co-solvents into your aqueous buffer. Co-solvents are water-miscible organic solvents that can significantly enhance the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[1][2][]
-
Initial Approach: Start by preparing a concentrated stock solution of your compound in 100% dimethyl sulfoxide (B87167) (DMSO). This compound is known to be soluble in DMSO.[4] From this stock, you can perform serial dilutions into your aqueous buffer.
-
Advanced Co-solvent Systems: For many PROTACs and similar molecules, a multi-component co-solvent system is often necessary. A commonly used and effective formulation involves a mixture of a solvent like DMSO, a polymer like polyethylene (B3416737) glycol (PEG), and a surfactant. A suggested starting formulation is a 1:9 solution of DMSO:PBS (pH 7.2).[5] Another reported formulation for similar molecules consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Question 3: I am concerned that the co-solvents might interfere with my biological assay. How can I minimize their impact?
Answer: This is a valid concern, as organic solvents can affect cell viability and enzyme activity. The key is to use the lowest effective concentration of the co-solvent and to always include a vehicle control in your experiments.
-
Concentration Optimization: Perform a dose-response experiment with your co-solvent system on your cells or in your assay to determine the highest tolerable concentration that does not produce off-target effects.
-
Alternative Solubilizing Agents: Consider using cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin).[4] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility. A typical formulation could involve dissolving the compound in DMSO and then diluting it into a 20% SBE-β-CD solution in saline.[4]
Question 4: I observe precipitation when I dilute my DMSO stock solution into the aqueous buffer. How can I prevent this?
Answer: This phenomenon is common when a compound is highly soluble in a strong organic solvent but poorly soluble in an aqueous medium. This is often addressed in kinetic solubility assays.[6][7]
-
Order of Addition: The order in which you mix your components can be critical. When preparing co-solvent formulations, it is often best to first mix the DMSO stock with the other organic components (like PEG300) before adding the aqueous buffer.
-
Vortexing/Sonication: Ensure rapid and thorough mixing upon dilution. Vortexing immediately after adding the stock solution to the buffer can help. Gentle sonication can also be used to aid dissolution, but be cautious as it can also generate heat.
-
Temperature: Performing dilutions at a controlled temperature (e.g., 37°C) may improve solubility for some compounds.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The molecule has three key regions that dictate its solubility:
-
Thalidomide (B1683933) moiety: This part of the molecule is relatively hydrophobic and contributes to poor aqueous solubility.
-
Piperazine ring: This is a basic, ionizable group. Its protonation state is pH-dependent, and when protonated (at lower pH), it can enhance solubility. The pKa of piperazine in such linkers is highly influenced by the adjacent chemical groups.[1][9]
-
PEG1-COOH linker: The short polyethylene glycol (PEG) chain increases hydrophilicity. The terminal carboxylic acid (COOH) is an acidic, ionizable group. At pH values above its pKa (typically around 4-5), it becomes deprotonated (COO-), which significantly increases aqueous solubility.
Q2: Why is my lot-to-lot solubility of the compound varying?
A2: Variability in solubility between different batches can be due to differences in the solid-state form of the compound (e.g., crystalline vs. amorphous). Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is also possible that there are minor impurities that could affect solubility. We recommend running a simple solubility check on each new lot.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound starts to precipitate from a supersaturated solution. This is often more relevant for in vitro assays where stock solutions are used.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours). This is more relevant for formulation development for in vivo studies.[6]
For most in vitro experimental troubleshooting, determining the kinetic solubility is the most practical approach.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be a useful technique to increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation of the compound. We recommend not exceeding 40-50°C for short periods. Always check the stability of your compound at elevated temperatures.
Data Presentation: Illustrative Solubility Data
The following table provides an illustrative example of how the solubility of this compound might be affected by pH and the presence of co-solvents. These are not experimentally derived values for this specific molecule but are based on established principles of small molecule solubility.
| Buffer System | pH | Co-solvent | Expected Solubility Range (µg/mL) | Notes |
| Phosphate-Buffered Saline | 5.0 | None | 1 - 10 | Piperazine is protonated, but COOH is not. |
| Phosphate-Buffered Saline | 7.4 | None | < 1 | Poor intrinsic aqueous solubility. |
| Phosphate-Buffered Saline | 8.5 | None | 5 - 20 | COOH is deprotonated, aiding solubility. |
| PBS (pH 7.4) | 7.4 | 5% DMSO | 10 - 50 | DMSO helps to disrupt hydrophobic interactions. |
| PBS (pH 7.4) | 7.4 | 10% DMSO | 50 - 150 | Increased DMSO further improves solubility. |
| Co-solvent Formulation | 7.2 | 10% DMSO, 40% PEG300, 5% Tween-80 | > 1000 | A multi-component system is highly effective. |
| Cyclodextrin Formulation | 7.2 | 5% DMSO, 20% SBE-β-CD | > 1000 | Cyclodextrins are excellent solubilizing agents. |
Experimental Protocols
Protocol 1: pH Optimization for Aqueous Solubility
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate (B84403) or citrate-phosphate buffer) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 8.5).
-
Compound Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to reach thermodynamic equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Kinetic Solubility Assay (High-Throughput)
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of choice (e.g., 198 µL of PBS at pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Caption: A workflow for systematically improving compound solubility.
Caption: The experimental workflow for a kinetic solubility assay.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 5. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-Piperazine-PEG3-COOH|MSDS [dcchemicals.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
addressing stability issues of Thalidomide-Piperazine-PEG1-COOH in cell culture media
Welcome to the technical support center for Thalidomide-Piperazine-PEG1-COOH. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in cell culture media.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in cell culture media. | 1. Perform a stability study of the compound in your specific cell culture media (see Experimental Protocols).[1] 2. Prepare fresh stock solutions for each experiment.[1] 3. Minimize the time the compound is in the media before the experiment.[1] |
| Lower than expected activity of your final PROTAC | Instability of the this compound linker conjugate in the cell culture medium. | Yes, lower than expected activity of a PROTAC can be a strong indicator of compound instability in the cell culture medium. Thalidomide (B1683933) and its derivatives are known to be susceptible to hydrolysis.[1] |
| Appearance of unexpected peaks in LC-MS analysis | Degradation products of this compound are being formed. | 1. Characterize the degradation products using mass spectrometry to identify the degradation pathway. 2. Based on the degradation products, optimize your experimental conditions (e.g., change media components, shorten incubation time).[1] |
| Complete loss of activity of the final PROTAC | The this compound building block may have degraded prior to or during the synthesis of the PROTAC. | 1. Verify the integrity of your this compound stock using LC-MS.[1] 2. Ensure anhydrous conditions during the chemical synthesis of the PROTAC.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in cell culture media?
A1: The two primary degradation pathways for thalidomide derivatives in aqueous and complex biological environments like cell culture media are:
-
Hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings: The amide bonds in the thalidomide core are susceptible to hydrolysis, which is dependent on pH and temperature. This leads to the opening of the rings and inactivation of the Cereblon-binding motif.[1]
-
Instability of the PEG linker: The ether linkages in the PEG linker can be susceptible to oxidative damage, though this is generally less of a concern than hydrolysis in standard cell culture conditions.
Q2: How can I minimize the degradation of this compound in my experiments?
A2: To minimize degradation, consider the following:
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Prepare fresh solutions: Prepare stock solutions of this compound in an anhydrous solvent like DMSO and use them as fresh as possible.[1]
-
Minimize time in aqueous media: Reduce the pre-incubation time of the compound in cell culture media before adding it to the cells.[1]
-
Control pH and temperature: If possible, maintain the pH of your cell culture media within the optimal range for cell health and compound stability. Avoid excessive heat exposure.[1]
-
Consider media components: Be aware that certain components in your cell culture media or serum may accelerate degradation.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below. It is best to use them on the same day of preparation or within one month. Avoid repeated freeze-thaw cycles.
Data Presentation
The following tables summarize the expected stability of a thalidomide-based PROTAC linker under various conditions. These are illustrative values and actual stability should be determined experimentally for this compound.
Table 1: Effect of pH on Stability
| pH | Half-life (t½) at 37°C |
| 6.0 | > 48 hours |
| 7.4 | ~ 24 hours |
| 8.0 | ~ 8 hours |
Table 2: Effect of Temperature on Stability in Media (pH 7.4)
| Temperature | Half-life (t½) |
| 4°C | > 72 hours |
| 25°C | ~ 48 hours |
| 37°C | ~ 24 hours |
Table 3: Effect of Serum on Stability in Media (pH 7.4, 37°C)
| Condition | Half-life (t½) |
| Media without serum | ~ 20 hours |
| Media with 10% FBS | ~ 24 hours |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
HPLC-MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the remaining amount of this compound at each time point.
-
Plot the concentration of the compound versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound.
Caption: The signaling pathway of thalidomide derivatives via Cereblon (CRBN)-mediated ubiquitination.[2][3][4]
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Technical Support Center: Optimizing Thalidomide-Piperazine-PEG-COOH Linkers for PROTAC Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the polyethylene (B3416737) glycol (PEG) linker length of Thalidomide-Piperazine-PEG-COOH based Proteolysis Targeting Chimeras (PROTACs) to maximize target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Thalidomide-Piperazine-PEG-COOH linker in a PROTAC?
A1: The linker is a critical component of a PROTAC molecule, connecting the Thalidomide-based ligand that binds the Cereblon (CRBN) E3 ubiquitin ligase to the "warhead" that binds the target protein of interest (POI).[1] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[2][3] The Piperazine group offers a rigid structural element, while the PEG (polyethylene glycol) chain provides flexibility and hydrophilicity, which can improve the PROTAC's solubility and cell permeability.[4][5] The terminal carboxylic acid (COOH) serves as a versatile attachment point for conjugation to the target-binding warhead.[6]
Q2: Why is the PEG linker length so critical for PROTAC efficacy?
A2: The length of the PEG linker is a crucial determinant of PROTAC efficacy because it dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.[7][8]
-
Linker too short: A short linker can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][7]
-
Linker too long: An excessively long and flexible linker can lead to an unstable ternary complex and may not effectively bring the two proteins into the correct proximity for efficient ubiquitination.[2][7] Therefore, an optimal linker length, often referred to as a "sweet spot," is required to achieve maximal degradation (Dmax) at the lowest possible concentration (DC50).[2][9]
Q3: What are the general properties of PEG linkers in PROTACs?
A3: PEG linkers are frequently used in PROTAC design due to several advantageous properties. They are hydrophilic, which can enhance the aqueous solubility and bioavailability of the often large and hydrophobic PROTAC molecules.[4][10] The flexibility of the PEG chain can be beneficial for allowing the ternary complex to adopt a productive conformation for ubiquitination.[5] Furthermore, PEG linkers are synthetically versatile, allowing for the straightforward creation of a series of PROTACs with varying lengths to empirically determine the optimal length for a specific target.[11]
Q4: What is the "hook effect" and how does linker design influence it?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[12][13] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the required productive ternary complex.[14][15] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable relative to the binary complexes. This can help mitigate the hook effect, widening the therapeutic window of the PROTAC.[14][16]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and CRBN in separate assays, but it fails to induce any significant protein degradation in cells.
This is a common challenge that often points to issues with ternary complex formation or the cellular environment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Even with good binary binding, the linker length may be incorrect for forming a stable and productive ternary complex.[13] Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG3, PEG4, etc.) to identify the optimal length for your specific target.[17] |
| Poor Cell Permeability | The overall physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target in sufficient concentrations.[14][16] Solution: 1. Perform a cellular target engagement assay (e.g., CETSA or NanoBRET) to confirm the PROTAC is binding its target inside the cell.[18] 2. If permeability is low, consider synthesizing PROTACs with longer PEG chains to potentially improve solubility, though this must be balanced against the risk of increasing molecular weight and flexibility.[4] |
| Unproductive Ternary Complex Conformation | The linker may orient the target protein in a way that its surface lysine (B10760008) residues are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase.[14] Solution: This requires redesigning the linker. Systematically vary the linker length and potentially the attachment points on the warhead or thalidomide (B1683933) ligand to alter the geometry of the ternary complex.[12][19] |
| PROTAC Instability or Efflux | The PROTAC may be unstable in cell culture media or rapidly removed from the cell by efflux pumps. Solution: 1. Assess the stability of your PROTAC in media over the experimental time course using LC-MS. 2. Use efflux pump inhibitors to determine if they rescue degradation activity. |
Problem 2: I am observing a severe "hook effect," with a very narrow concentration window for optimal degradation.
A pronounced hook effect can make a PROTAC difficult to dose and develop clinically.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The ternary complex is not significantly more stable than the binary complexes, leading to their formation at higher concentrations.[14] Solution: Modify the linker to enhance positive cooperativity. A more rigid linker, or one with a different length, can pre-organize the PROTAC for more favorable ternary complex formation.[14] |
| High Binary Binding Affinities | Very high affinity of the PROTAC for either the target or the E3 ligase alone can promote binary complex formation. Solution: While counterintuitive, slightly reducing the binding affinity of one of the ligands (the "warhead" or the thalidomide moiety) can sometimes reduce the hook effect by disfavoring binary complex formation. |
Problem 3: The synthesized PROTAC has very poor solubility in aqueous buffers and cell culture media.
Poor solubility is a common issue for PROTACs due to their high molecular weight and often lipophilic nature.
| Potential Cause | Troubleshooting Steps |
| High Lipophilicity | The overall molecule is too "greasy," despite the presence of the PEG linker. Solution: 1. Synthesize analogs with longer PEG chains (e.g., PEG4, PEG5) to increase hydrophilicity.[10] 2. For in vitro assays, use a small amount of an organic co-solvent like DMSO, ensuring the final concentration is not toxic to cells (typically <0.5%).[17] |
| Aggregation | The PROTAC molecules may be aggregating in solution. Solution: Test different formulation strategies. For in vivo studies, formulation with agents like PEG300 or SBE-β-CD may be necessary.[20] |
Quantitative Data Summary
The optimal linker length is target-dependent and must be determined empirically. The table below shows representative data illustrating how varying the number of PEG units in a Thalidomide-Piperazine-PEG-COOH linker can impact degradation efficacy for a hypothetical target protein.
| PROTAC Linker | Number of Atoms in Linker* | DC₅₀ (nM) | Dₘₐₓ (%) | General Observation |
| Thalidomide-Piperazine-PEG1 -COOH | ~11 | >1000 | <20 | Ineffective; likely too short, causing steric clash.[2] |
| Thalidomide-Piperazine-PEG2 -COOH | ~14 | 150 | 65 | Moderate activity; ternary complex may be strained. |
| Thalidomide-Piperazine-PEG3 -COOH | ~17 | 25 | >90 | Optimal ; achieves potent and maximal degradation.[2] |
| Thalidomide-Piperazine-PEG4 -COOH | ~20 | 80 | 85 | Good activity, but reduced potency compared to optimal. |
| Thalidomide-Piperazine-PEG5 -COOH | ~23 | 250 | 70 | Decreased efficacy; linker may be too long/flexible.[2] |
*Note: Atom count is an approximation and can vary based on the exact chemical structure. Data is representative and intended to illustrate the concept of an optimal linker length "sweet spot." Actual results will vary depending on the target protein.[2]
Visualizations
PROTAC Mechanism of Action
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for Linker Optimization
Caption: A systematic workflow for the design, synthesis, and evaluation of PROTACs with varying linker lengths to identify the optimal candidate.
Troubleshooting Logic for Poor Degradation
Caption: A logical workflow for diagnosing the root cause of poor PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Quantifying PROTAC-Induced Degradation by Western Blot
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC by measuring target protein levels in treated cells.[21]
Materials:
-
Cell line expressing the target protein and CRBN.
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PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture reagents and plates.
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Ice-cold Phosphate-Buffered Saline (PBS).
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels, electrophoresis and transfer apparatus.
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PVDF or nitrocellulose membranes.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibody against the target protein.
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Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system and densitometry software.
Methodology:
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[21]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture media. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[21]
-
Incubation: Aspirate the old media from the cells and add the media containing the PROTAC dilutions. Incubate for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[21]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[21]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. Normalize all samples to the same concentration with lysis buffer.[22]
-
SDS-PAGE and Western Blot:
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and image the blot.[17]
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[21]
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a method to quantify the formation of the POI-PROTAC-CRBN ternary complex in a homogeneous assay format.[16]
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged DDB1/CRBN).
-
PROTAC with varying linker lengths.
-
TR-FRET donor and acceptor reagents (e.g., anti-His-Terbium and anti-GST-d2).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mg/mL BSA).
-
Low-volume 384-well plates.
-
TR-FRET enabled plate reader.
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged POI and tagged E3 ligase complex in assay buffer at 2x the final desired concentration. Prepare a serial dilution of the PROTAC compound in assay buffer.
-
Assay Plate Setup:
-
Add a fixed volume of the 2x POI solution to each well of a 384-well plate.
-
Add the PROTAC serial dilutions to the wells. Include a vehicle control (no PROTAC).
-
Add a fixed volume of the 2x E3 ligase complex solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the ternary complex to form.
-
Detection: Add the TR-FRET donor and acceptor antibody reagents to each well.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light, to allow antibody binding.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, exciting the donor (e.g., at 340 nm) and measuring emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.[12]
-
Comparing the signal amplitude and potency across different linker lengths can provide insight into which linker best promotes ternary complex formation.
-
References
- 1. explorationpub.com [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects with Thalidomide-Piperazine-PEG1-COOH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with Thalidomide-Piperazine-PEG1-COOH PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs, including those with a Piperazine-PEG1-COOH linker, stem from two main sources:
-
Inherent Activity of the Thalidomide (B1683933) Moiety: Thalidomide and its analogs (e.g., pomalidomide, lenalidomide) can act as "molecular glues," recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] The most well-characterized neosubstrates are zinc finger (ZF) transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects.[1]
-
"Hook Effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase).[1][3][4] This phenomenon, known as the "hook effect," can reduce on-target degradation efficiency and potentially increase off-target effects by allowing the PROTAC/E3 ligase binary complex to degrade low-affinity off-target proteins.[1][5]
Q2: How does the Piperazine-PEG1-COOH linker influence off-target effects?
A2: The linker component of a PROTAC is crucial in determining its overall efficacy and selectivity. The length, composition, and attachment points of the linker dictate the geometry of the ternary complex.[6] A Piperazine-PEG1-COOH linker can influence:
-
Ternary Complex Conformation: The linker's properties affect the orientation and proximity of the target protein and CRBN, which can impact the selectivity of degradation.
-
Physicochemical Properties: PEG linkers can improve the solubility and cell permeability of the PROTAC molecule, which can in turn affect the optimal concentration and potential for off-target effects.[7]
Q3: What are the key strategies to minimize off-target effects?
A3: Several strategies can be employed to minimize the off-target effects of thalidomide-based PROTACs:
-
Optimize PROTAC Concentration: Use the lowest effective concentration of the PROTAC that achieves robust on-target degradation. This can be determined through a dose-response experiment.[1][3]
-
Modify the Thalidomide Scaffold: Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of zinc finger neosubstrates.[8][9]
-
Systematic Linker Modification: Varying the linker length and composition can help optimize the geometry for on-target degradation while minimizing off-target interactions.[1]
-
Use Appropriate Controls: Include negative controls, such as an inactive epimer of the CRBN ligand that does not bind to the E3 ligase but still binds to the target protein, to distinguish between degradation-dependent and -independent effects.[3]
-
Perform Washout Experiments: To confirm that the observed phenotype is due to on-target degradation, remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.[3]
-
Global Proteomics Analysis: Utilize techniques like mass spectrometry to identify any unintended protein degradation across the proteome.[3][10][11]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Solutions |
| The thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.[1] | Modify the thalidomide scaffold by introducing bulky groups at the C5 position of the phthalimide ring to reduce neosubstrate binding.[8][9] |
| The concentration of the PROTAC used is too high, potentially exacerbated by the hook effect.[1] | Perform a dose-response experiment to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1] |
| The specific cell line being used has high expression levels of the off-target proteins. | If possible, test the PROTAC in multiple cell lines to identify one with a better on-target to off-target profile.[2] |
Problem 2: My modified PROTAC shows reduced on-target degradation after being engineered to minimize off-target effects.
| Possible Causes | Solutions |
| The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.[1] | Assess ternary complex formation using assays like NanoBRET™ to compare the original and modified PROTACs.[1] |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.[1] | Evaluate cell permeability of the original and modified PROTACs. If permeability is reduced, consider further linker modifications to improve physicochemical properties.[1][7] |
| The linker length or attachment point is no longer optimal for the modified CRBN ligand. | Explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation.[1] |
Problem 3: Unexpected phenotypic results are observed that do not correlate with the degradation of the intended target.
| Possible Causes | Solutions |
| Off-target effects are confounding the experimental outcome.[2] | Perform global proteomics to identify any unintended degraded proteins. Validate these potential off-targets by Western blot.[3][10][11] |
| The observed phenotype is a result of the degradation of an unknown protein. | Use orthogonal methods to validate that the phenotype is linked to the degradation of the intended target. This can include washout experiments or using a degradation-resistant mutant of the target protein.[3] |
| The PROTAC molecule itself has pharmacological effects independent of its degradation activity.[3] | Use an inactive control PROTAC (e.g., an epimer that doesn't bind CRBN) to assess degradation-independent effects.[3] |
Quantitative Data Summary
The following table provides a representative summary of on-target versus off-target degradation data for thalidomide-based PROTACs. Note that specific values for a given this compound PROTAC will be target-dependent and require experimental determination.
| PROTAC | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Key Off-Target(s) | Off-Target Degradation (%) |
| Pomalidomide-based ALK PROTAC (MS4078)[1] | ALK | 10 | >90 | IKZF1 | Significant |
| Modified ALK PROTAC (with C5 substitution)[8] | ALK | 5 | >95 | IKZF1 | Minimal |
| Representative BRD4 PROTAC | BRD4 | 25 | ~90 | IKZF3 | Moderate |
Key Experimental Protocols
Western Blot for Protein Degradation
This protocol is for determining the degradation of a target protein and known off-target proteins in response to PROTAC treatment.[1][7]
Materials:
-
Cell line expressing the target and off-target proteins
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against the target protein, off-target protein (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them using cell lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the target and off-target protein signals to the loading control.
Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[5][10]
Materials:
-
Cell line of interest
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) (optional)
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the optimal concentration of the PROTAC and a vehicle control. A shorter treatment time (e.g., 6-8 hours) can enrich for direct degradation targets.[3]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest it into peptides using trypsin.[10]
-
Peptide Labeling (Optional): Label peptides from different treatment conditions with isobaric tags for multiplexed analysis.[10]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
Data Analysis: Identify and quantify proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[10]
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the PROTAC-induced proximity between the target protein and CRBN in live cells.[1]
Materials:
-
Cell line co-expressing the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and CRBN fused to a fluorescent acceptor (e.g., HaloTag®)
-
This compound PROTAC
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, 96-well plate.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended concentration.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells. Include a no-PROTAC control.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® substrate to all wells and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation at different PROTAC concentrations.
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Off-target degradation of neosubstrates by Thalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting high off-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Refining Conjugation Chemistry for Thalidomide-Piperazine-PEG1-COOH
Welcome to the technical support center for the refining of conjugation chemistry involving Thalidomide-Piperazine-PEG1-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a piperazine (B1678402) ring and a short polyethylene (B3416737) glycol (PEG1) linker terminating in a carboxylic acid (-COOH) group.[1][2][3][4] The carboxylic acid serves as a reactive handle for conjugation to a ligand that targets a specific protein of interest for degradation.
Q2: What is the principle behind the conjugation of a molecule to the carboxylic acid group of this compound?
The most common method for conjugating a molecule, typically containing a primary amine, to the carboxylic acid group is through amide bond formation. This is often achieved using carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond.[5][6][7]
Q3: What are the critical parameters to consider for a successful EDC/NHS conjugation reaction?
Several factors are crucial for a successful conjugation:
-
pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the amine is favored at a physiological to slightly basic pH (7.2-8.5).[5][8][9]
-
Solvent: The choice of an appropriate anhydrous organic solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM), is critical to prevent hydrolysis of the activated intermediates.[2]
-
Reagent Molarity: The molar ratio of EDC and NHS to the carboxylic acid, as well as the ratio of the amine-containing molecule to the activated this compound, will significantly impact the reaction efficiency and yield.
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete reaction while minimizing the formation of side products. Reactions are typically run at room temperature for several hours.[2]
-
Purity of Reagents: The purity of all starting materials, including the this compound, the amine-containing molecule, and the coupling reagents, is essential for a clean reaction.
Q4: How does the piperazine ring in the linker affect the conjugation chemistry and the properties of the final PROTAC?
The piperazine ring can influence both the chemical reactivity and the physicochemical properties of the resulting PROTAC. The basicity of the piperazine nitrogens can be affected by the surrounding chemical environment, which in turn can influence the molecule's protonation state at physiological pH.[1][10][11] This can impact solubility, cell permeability, and metabolic stability of the final PROTAC.[1][10][11] During the conjugation reaction, the protonation state of the piperazine may influence the overall solubility of the starting material and the reaction intermediates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective EDC/NHS Activation: Hydrolysis of EDC or the NHS-ester due to moisture in the solvent or reagents. Suboptimal pH for activation. | 1. Use anhydrous solvents and fresh EDC/NHS. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Verify the pH of the reaction mixture is between 4.5 and 6.0 during the activation step.[8][9] |
| 2. Poor Reactivity of the Amine: The amine on the target molecule may be sterically hindered or have low nucleophilicity. | 2. Increase the reaction time and/or temperature. Consider using a different coupling reagent that is more potent. Increase the molar excess of the amine-containing molecule. | |
| 3. Degradation of Starting Material: Thalidomide and its derivatives can be susceptible to hydrolysis, especially under basic conditions.[3][12] | 3. Monitor the stability of the starting materials by HPLC before initiating the reaction. Maintain a neutral or slightly acidic pH during workup and purification where possible. | |
| Multiple Side Products Observed by LC-MS | 1. Formation of N-acylisourea: A common side product in EDC chemistry where the activated carboxylic acid rearranges. | 1. Use NHS or Sulfo-NHS to convert the O-acylisourea intermediate to a more stable NHS-ester, which is less prone to this rearrangement. |
| 2. Reaction with the Piperazine Nitrogen: If the piperazine nitrogen is not fully protonated, it could potentially react. | 2. Ensure the reaction conditions are optimized to favor the reaction at the terminal carboxylic acid. The pKa of the piperazine nitrogens will be influenced by the adjacent groups.[1][10][11] | |
| 3. Di-acylation or Polymerization: If the amine-containing molecule has multiple reactive sites. | 3. Use protecting groups on other reactive amines if necessary. Adjust the stoichiometry to favor the desired 1:1 conjugation. | |
| Difficulty in Purifying the Final Conjugate | 1. Similar Polarity of Product and Starting Materials: The final PROTAC may have a similar retention time on reverse-phase HPLC as the starting materials or side products. | 1. Optimize the HPLC gradient. A shallow gradient with a suitable organic modifier (e.g., acetonitrile (B52724) or methanol) and an acidic additive (e.g., formic acid or trifluoroacetic acid) is often effective. Consider using a different stationary phase (e.g., C8 instead of C18).[13][14][15] |
| 2. Poor Solubility of the Product: The final conjugate may have limited solubility in the purification solvents. | 2. Add a small amount of a solubilizing co-solvent like DMSO to the sample before injection. Ensure the mobile phase composition is optimized for solubility. | |
| 3. Product Degradation during Purification: The conjugate may be unstable under the acidic conditions of reverse-phase HPLC. | 3. Minimize the time the product is exposed to acidic conditions. Lyophilize the purified fractions immediately.[16] |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Conjugation of an Amine-Containing Molecule to this compound
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes under an inert atmosphere. The formation of the NHS-ester can be monitored by LC-MS.
-
-
Conjugation with Amine:
-
In a separate flask, dissolve the amine-containing molecule (1.0-1.2 eq) in anhydrous DMF. If the amine is in a salt form (e.g., HCl salt), add DIPEA (1-2 eq) to neutralize it.
-
Add the solution of the amine-containing molecule to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC using a C18 column. A typical gradient would be from 10% to 90% acetonitrile in water with 0.1% formic acid over 30 minutes.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure conjugate.
-
-
Characterization:
Quantitative Data Summary (Representative)
The following table provides representative quantitative data for a typical EDC/NHS conjugation reaction. Actual results may vary depending on the specific amine-containing molecule and reaction conditions.
| Parameter | Value |
| Molar Ratio (Thalidomide-COOH : EDC : NHS) | 1 : 1.2 : 1.2 |
| Molar Ratio (Activated Thalidomide : Amine) | 1 : 1.1 |
| Reaction Time | 4 - 12 hours |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Typical Yield (after purification) | 40 - 70% |
| Purity (by HPLC) | >95% |
Visualizations
Experimental Workflow
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Thalidomide-Piperazine-PEG1-COOH Mediated Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to degraders utilizing a Thalidomide-Piperazine-PEG1-COOH linker system for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My degrader, which contains a this compound moiety, is not inducing degradation of my target protein. What are the initial troubleshooting steps?
A1: When a lack of degradation is observed, a systematic evaluation of the key components in the degradation pathway is crucial. Here are the initial steps:
-
Confirm Compound Integrity and Activity: Ensure the proper synthesis, storage, and solubilization of your degrader. It is also best practice to test its activity in a positive control cell line known to be sensitive to thalidomide-based degraders.
-
Assess Target Engagement: Verify that your degrader can bind to the target protein within your cellular model. Techniques such as the Cellular Thermal Shift Assay (CETSA) or co-immunoprecipitation followed by mass spectrometry can be used to confirm target engagement.
-
Check for Cereblon (CRBN) Expression: Thalidomide-based degraders rely on the E3 ligase Cereblon (CRBN) to function.[1] Confirm that your cell line expresses sufficient levels of CRBN protein and mRNA via Western Blot or qPCR, respectively.
-
Evaluate Ternary Complex Formation: Successful degradation is dependent on the formation of a stable ternary complex between the target protein, the degrader, and CRBN.[2] Issues with the formation of this complex can prevent degradation and can be assessed by co-immunoprecipitation experiments.
Q2: My cells were initially sensitive to the degrader but have now developed resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to thalidomide-based degraders can arise from several mechanisms, which often involve genetic mutations or alterations in protein expression.
-
Target Protein Mutations: Mutations in the target protein can prevent the binding of the degrader, thereby inhibiting the formation of the ternary complex.
-
Mutations in Cereblon (CRBN): As the E3 ligase component, mutations in CRBN can disrupt the binding of the degrader or interfere with its interaction with the DDB1-CUL4A-Rbx1 complex, inactivating the degradation machinery.[3]
-
Downregulation of CRBN: A reduction in the expression level of CRBN limits the availability of the E3 ligase, leading to decreased degradation efficiency.[4]
-
Upregulation of Efflux Pumps: Increased activity of ABC transporters can actively pump the degrader out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Activation of Compensatory Pathways: Cells may adapt by upregulating parallel signaling pathways that bypass the need for the targeted protein.
Q3: I'm observing a "hook effect" with my degrader. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[2][5] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Always conduct experiments with a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2][5]
-
Test Lower Concentrations: Evaluate your degrader at lower concentrations (in the nanomolar to low micromolar range) to pinpoint the "sweet spot" for maximal degradation.[5]
-
Enhance Ternary Complex Cooperativity: Designing degraders that promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary ones, which can in turn reduce the hook effect.[5]
-
Utilize Ternary Complex Assays: Employ biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various degrader concentrations. This can provide insights into the relationship between ternary complex formation and the observed degradation profile.[5]
Troubleshooting Guides
Guide 1: No Target Degradation Observed
This guide provides a systematic approach to diagnose why a thalidomide-based degrader is not active in a previously untested cell line.
| Step | Parameter to Check | Recommended Assay(s) | Expected Outcome | Troubleshooting Action if Outcome is Not Met |
| 1 | Compound Integrity | LC-MS, NMR | Correct mass and structure | Re-synthesize or purify the compound. |
| 2 | Target Engagement | CETSA, NanoBRET | Evidence of target binding | Modify the target-binding warhead of the degrader. |
| 3 | CRBN Expression | Western Blot, qPCR | Sufficient CRBN protein and mRNA levels | Use a different cell line with higher CRBN expression or try to overexpress CRBN. |
| 4 | Ternary Complex Formation | Co-Immunoprecipitation, TR-FRET | Detection of Target-Degrader-CRBN complex | Redesign the linker (e.g., vary the length or composition of the Piperazine-PEG1-COOH moiety). |
| 5 | Target Ubiquitination | In-cell or in-vitro ubiquitination assay | Increased ubiquitination of the target protein | Re-evaluate ternary complex geometry; linker redesign may be necessary. |
| 6 | Cell Permeability | Caco-2 permeability assay, LC-MS/MS of cell lysates | Detectable intracellular concentration of the degrader | Modify the linker to improve physicochemical properties (e.g., adjust polarity).[5][6] |
Guide 2: Acquired Resistance in a Previously Sensitive Cell Line
| Observed Issue | Potential Cause | Recommended Verification Assay(s) | Suggested Solution(s) |
| Gradual loss of degradation over passages | Downregulation of CRBN expression | Western Blot or qPCR for CRBN | Use cells from an earlier passage; re-verify CRBN levels regularly. |
| Sudden loss of degradation | Mutation in target protein or CRBN | Sanger sequencing of target protein and CRBN genes | Develop a degrader that binds to a different region of the target or utilizes a different E3 ligase. |
| Reduced intracellular degrader concentration | Upregulation of efflux pumps | qPCR for ABC transporter genes; use of efflux pump inhibitors | Co-administer with an efflux pump inhibitor; redesign the degrader to be a poorer substrate for efflux pumps. |
| No change in target levels, but resistant phenotype | Activation of a compensatory signaling pathway | RNA-seq, phosphoproteomics | Investigate and target the compensatory pathway with a combination therapy. |
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Lysis: Treat cells with the degrader at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize expression levels.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) for 2-4 hours to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Lysate Pre-clearing: Pre-clear the lysate with protein A/G beads.
-
Immunoprecipitation: Incubate the lysate with an antibody against the target protein or CRBN overnight.
-
Complex Pulldown: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Analysis: Elute the proteins from the beads and analyze by Western Blot for the presence of the target protein, CRBN, and other components of the E3 ligase complex.
Visualizations
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[5]
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Common mechanisms of acquired resistance to degraders.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for maximal protein degradation with Thalidomide-Piperazine-PEG1-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-Piperazine-PEG1-COOH in their targeted protein degradation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental workflow and achieve maximal protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in my experiments?
A1: this compound is a key chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It comprises the thalidomide (B1683933) moiety, which specifically binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEG1 linker with a terminal carboxylic acid.[3] This carboxylic acid group allows for the conjugation of a ligand that targets your specific protein of interest (POI). In essence, this molecule serves as the E3 ligase-recruiting component of your final PROTAC, which is designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of your target protein.[2][4]
Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
A2: A lack of protein degradation is a common issue in PROTAC experiments and can stem from several factors. Here are the primary checkpoints to consider:
-
PROTAC Integrity: Confirm the chemical structure, purity (>95%), and stability of your synthesized PROTAC. Degradation during storage or in the experimental medium can render it inactive.[4]
-
E3 Ligase Expression: Verify that your chosen cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN expression is a frequent cause for the failure of thalidomide-based PROTACs.[4]
-
Target Engagement: Ensure that your PROTAC can independently bind to both your target protein and CRBN. This is referred to as binary engagement.[4]
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, your PROTAC, and CRBN. If this complex doesn't form, degradation will not occur.
-
Cellular Permeability: Due to their larger size, PROTACs can sometimes have poor cell permeability.[4]
Q3: My protein degradation is incomplete or plateaus at a low level. How can I improve the maximal degradation (Dmax)?
A3: Incomplete degradation can be due to a high rate of new protein synthesis that counteracts the degradation process. Consider a time-course experiment with shorter incubation times (e.g., <6 hours) to potentially observe more significant degradation before new protein synthesis can compensate. Additionally, ensure that the proteasome is not inhibited by other components in your experimental setup. Including a known proteasome inhibitor like MG132 as a control can help verify that the proteasome is active.
Q4: I'm observing a "hook effect" where degradation decreases at higher PROTAC concentrations. Why does this happen and how can I mitigate it?
A4: The "hook effect" is a known phenomenon with PROTACs where excessive concentrations lead to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-CRBN) instead of the required productive ternary complex (Target Protein-PROTAC-CRBN).[1][4][5] This competition between binary and ternary complex formation reduces degradation efficiency at high concentrations. To mitigate this, it is crucial to perform a wide dose-response experiment, including lower concentrations (in the nanomolar to low micromolar range), to identify the optimal concentration for maximal degradation.[1][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during your protein degradation experiments.
Problem 1: No or Low Target Protein Degradation
| Potential Cause | Recommended Action |
| PROTAC Integrity/Purity Issues | Verify the chemical structure, purity, and stability of your synthesized PROTAC using methods like LC-MS and NMR. Ensure proper storage conditions to prevent degradation.[1] |
| Low CRBN Expression | Confirm CRBN expression in your cell line via Western blot or qPCR. Consider using a different cell line known to have high CRBN expression as a positive control.[5] |
| Poor Cell Permeability | Assess cell permeability using techniques like the cellular thermal shift assay (CETSA) or NanoBRET target engagement assays. If permeability is low, consider optimizing the linker of your PROTAC to improve its physicochemical properties.[1][5] |
| Inefficient Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) experiment to confirm the formation of the Target-PROTAC-CRBN ternary complex. If the complex is not forming, the linker length or composition of your PROTAC may need to be optimized.[5] |
| Proteasome Inhibition | Include a positive control with a known proteasome inhibitor (e.g., MG132) to ensure the proteasome is active in your experimental system. |
Problem 2: "Hook Effect" Observed in Dose-Response Curve
| Potential Cause | Recommended Action |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) is favored over the productive ternary complex.[5] |
| Perform a full dose-response experiment with a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal concentration for maximal degradation.[5] |
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[2] The optimal incubation time to determine these values should be established empirically through a time-course experiment.
Table 1: Hypothetical Time-Course Experiment for Determining Optimal Incubation Time
| Incubation Time (hours) | % Target Protein Remaining (at optimal concentration) |
| 0 (Vehicle Control) | 100% |
| 2 | 85% |
| 4 | 60% |
| 8 | 35% |
| 12 | 20% |
| 24 | 25% (potential protein re-synthesis) |
Based on this hypothetical data, an incubation time of 12 hours would be optimal for achieving Dmax.
Table 2: Example Dose-Response Data for DC50 and Dmax Determination (at optimal incubation time)
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle Control) | 100% |
| 0.1 | 95% |
| 1 | 80% |
| 10 | 50% (DC50) |
| 100 | 20% (Dmax) |
| 1000 | 30% ("Hook Effect") |
| 10000 | 45% ("Hook Effect") |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis by Western Blot
This protocol outlines the steps to determine the DC50, Dmax, and optimal incubation time for your PROTAC.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[2]
- For dose-response: Prepare serial dilutions of your PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM).
- For time-course: Use the optimal concentration of your PROTAC determined from the dose-response experiment.
- Treat the cells with the varying concentrations or for varying time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO) for each experiment.[1][6]
2. Cell Lysis:
- After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[2]
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[3]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
4. SDS-PAGE and Western Blotting:
- Normalize the protein amounts and separate the proteins by SDS-PAGE.[1]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
- Incubate the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1][4]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
- Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
5. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).[4]
- Normalize the target protein band intensity to the loading control.
- Plot the normalized protein levels against the PROTAC concentration (for dose-response) or time (for time-course) to determine the DC50, Dmax, and optimal incubation time.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the physical interaction between your target protein and CRBN, mediated by your PROTAC.
1. Cell Treatment and Lysis:
- Treat cells with your PROTAC at a concentration that gives strong degradation, a negative control (inactive epimer if available), and a vehicle control for the optimal incubation time.
- Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
2. Immunoprecipitation:
- Pre-clear the cell lysates with Protein A/G beads.
- Incubate the pre-cleared lysate with a primary antibody against your target protein overnight at 4°C.[4]
- Add fresh Protein A/G beads to pull down the antibody-protein complex.[4]
- Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.[4]
3. Elution and Western Blot Analysis:
- Elute the protein complexes from the beads.[4]
- Run the eluates on an SDS-PAGE gel and perform a Western blot.
- Probe the membrane with antibodies against your target protein and CRBN. The presence of a CRBN band in the sample immunoprecipitated with the target protein antibody (only in the presence of the active PROTAC) confirms the formation of the ternary complex.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of a thalidomide-based PROTAC.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for a time-course experiment to find the optimal incubation time.
CRBN Signaling Pathway Involvement
Caption: CRBN's role as a regulator in the Wnt signaling pathway.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide to Thalidomide-Piperazine-PEG1-COOH and Longer Chain Analogs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a detailed comparison of PROTACs constructed with Thalidomide-Piperazine-PEG1-COOH and analogous structures featuring longer polyethylene (B3416737) glycol (PEG) linkers. We will explore how linker length influences degradation efficiency, ternary complex formation, and pharmacokinetic properties, supported by representative experimental data and detailed protocols.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but plays a pivotal role in its biological activity. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] The length, flexibility, and chemical composition of the linker directly impact the geometry and stability of this complex, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation.[3]
PEG linkers are commonly employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability, allowing for systematic evaluation of linker length.[3] However, the relationship between PEG linker length and PROTAC efficacy is often not linear and requires empirical optimization for each target and ligand pair.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might not effectively bring the target protein and E3 ligase into productive proximity.[2]
Quantitative Comparison of Degradation Efficiency
The primary metrics for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). The following table presents illustrative data from a hypothetical head-to-head study comparing the degradation of Bromodomain-containing protein 4 (BRD4), a common cancer target, by a series of thalidomide-based PROTACs with varying PEG linker lengths.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| This compound-BRD4 Ligand | 1 PEG Unit | 55 | 85 |
| Thalidomide-Piperazine-PEG2-COOH-BRD4 Ligand | 2 PEG Units | 25 | 92 |
| Thalidomide-Piperazine-PEG3-COOH-BRD4 Ligand | 3 PEG Units | 10 | 98 |
| Thalidomide-Piperazine-PEG4-COOH-BRD4 Ligand | 4 PEG Units | 18 | 95 |
| Thalidomide-Piperazine-PEG5-COOH-BRD4 Ligand | 5 PEG Units | 32 | 90 |
| This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific target, ligands, and experimental conditions. |
In this representative dataset, the PROTAC with a PEG3 linker demonstrates the highest potency and efficacy, suggesting an optimal linker length for the formation of a productive ternary complex for BRD4 degradation. Shorter linkers may not provide sufficient flexibility for optimal complex formation, while longer linkers might introduce excessive flexibility, leading to a less stable ternary complex. This "Goldilocks" effect, where an intermediate linker length is most effective, is a common observation in PROTAC development.[4]
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate target cells (e.g., human cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantitatively measures the formation of the ternary complex.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., Cereblon) fused to HaloTag® (acceptor).
-
Cell Plating and Labeling: Plate the transfected cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compounds.
-
Luminescence Measurement: Add the Nano-Glo® Live Cell Substrate (donor substrate) to the wells. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT) language.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Conclusion
The length of the PEG linker in thalidomide-based PROTACs is a critical parameter that significantly influences their protein degradation activity. While a shorter linker like that in this compound can be effective, systematic extension of the PEG chain often reveals an optimal length that maximizes the formation of a stable and productive ternary complex, leading to enhanced degradation potency and efficacy. The illustrative data and detailed protocols provided in this guide underscore the importance of empirical linker optimization in the design of highly effective PROTACs. Researchers and drug development professionals should consider a systematic approach to linker design to unlock the full therapeutic potential of targeted protein degradation.
References
Validating Targeted Protein Degradation: A Mass Spectrometry-Based Comparison Guide for Thalidomide-Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) in mediating protein degradation, with a focus on validation by mass spectrometry. We will use the well-characterized BET (Bromodomain and Extra-Terminal domain) degrader, dBET1, as a representative example to illustrate the principles and methodologies. While the specific linker "Thalidomide-Piperazine-PEG1-COOH" is a component for PROTAC synthesis, dBET1 utilizes a closely related thalidomide-based E3 ligase recruiter, making it an excellent case study.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In the case of thalidomide-based PROTACs, the thalidomide (B1683933) moiety recruits the Cereblon (CRBN) E3 ligase.
Performance Comparison: Mass Spectrometry for Unbiased Validation
Mass spectrometry-based proteomics is a powerful tool for the unbiased and global assessment of PROTAC-induced protein degradation.[1][2] Unlike targeted methods like Western blotting, which rely on antibody specificity, mass spectrometry can identify and quantify thousands of proteins simultaneously, providing a comprehensive view of a PROTAC's efficacy and potential off-target effects.[1]
Quantitative Data Summary
The following table summarizes representative quantitative proteomics data from experiments with BET-targeting PROTACs. The values indicate the fold change in protein abundance upon treatment with the PROTAC compared to a vehicle control.
| Protein | PROTAC Treatment | Log2 Fold Change | p-value | Remarks |
| BRD4 | dBET1 (100 nM, 12h) | -2.8 | < 0.01 | Significant and selective degradation of the primary target.[3] |
| BRD2 | dBET1 (100 nM, 12h) | -2.5 | < 0.01 | Degradation of a closely related family member.[3] |
| BRD3 | dBET1 (100 nM, 12h) | -2.3 | < 0.01 | Degradation of another closely related family member.[3] |
| CRBN | dBET1 (100 nM, 12h) | No significant change | > 0.05 | The E3 ligase is not degraded. |
| GAPDH | dBET1 (100 nM, 12h) | No significant change | > 0.05 | A housekeeping protein used as a negative control. |
| Alternative BET Degrader | MZ1 (1 µM, 24h) | -2.5 (for BRD4) | < 0.01 | VHL-based PROTAC showing similar on-target degradation.[1] |
| Inactive Control | dBET1-inactive (100 nM, 12h) | No significant change | > 0.05 | A control molecule that binds the target but not the E3 ligase shows no degradation. |
Note: The presented values are representative and may vary depending on the cell line, treatment conditions, and the specific mass spectrometry platform used.
Experimental Protocol: Quantitative Proteomics for PROTAC Validation
This section outlines a detailed methodology for the validation of protein degradation using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Sonicate the samples to shear DNA and clarify the lysate by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Dilute the samples and perform an overnight digestion with trypsin.
-
-
Peptide Labeling with TMT Reagents:
-
Desalt the resulting peptides using a solid-phase extraction (SPE) method.
-
Label the peptides with TMT reagents according to the manufacturer's instructions to allow for multiplexing of different samples.
-
-
High-pH Reversed-Phase Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis and Quantification:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Search the fragmentation spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins with significant changes in abundance upon PROTAC treatment.
-
Logical Relationships in Data Interpretation
The interpretation of the mass spectrometry data involves a logical workflow to distinguish on-target, off-target, and downstream effects of the PROTAC.
References
A Comparative Analysis of Thalidomide-Based E3 Ligase Linkers for Cereblon Recruitment in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical determinant of a PROTAC's efficacy is the linker element, which bridges the target protein-binding ligand and the E3 ubiquitin ligase recruiter. This guide provides a detailed comparison of Thalidomide-Piperazine-PEG1-COOH and other commonly employed E3 ligase linkers for the recruitment of Cereblon (CRBN), a widely utilized E3 ligase in PROTAC development. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions in the design and optimization of potent and selective protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active contributor to the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] The linker's length, composition, and rigidity influence several key parameters:
-
Ternary Complex Formation and Stability: The linker's characteristics dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[3]
-
Degradation Efficacy: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[4]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its drug-like properties.[5][]
Comparison of Cereblon E3 Ligase Linkers
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for CRBN.[7][8] The linker is typically attached to the phthalimide (B116566) moiety of these molecules. This guide focuses on comparing linkers based on their composition, primarily Polyethylene Glycol (PEG) and alkyl chains, which are the most common types.
This compound is a specific E3 ligase ligand-linker conjugate that incorporates the thalidomide-based cereblon ligand and a PEG linker containing a piperazine (B1678402) moiety.[9][10] The inclusion of a piperazine ring can add a degree of rigidity to the linker, which may be advantageous for pre-organizing the PROTAC into a bioactive conformation.[11][12] The terminal carboxylic acid group allows for straightforward conjugation to a target-binding ligand.
Quantitative Performance Comparison
The efficacy of different linkers is best assessed by comparing the degradation performance of PROTACs that share the same target-binding ligand and E3 ligase ligand but differ in their linker composition. The following tables summarize representative data from various studies, highlighting the impact of linker type and length on degradation efficiency.
Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | [13] |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | [13] |
Table 2: Impact of PEG Linker Length on BTK Degradation
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BTK | Thalidomide | PEG | 2 | >1000 | <10 | [13] |
| BTK | Thalidomide | PEG | 3 | 1.1 | ~90 | [13] |
| BTK | Thalidomide | PEG | 4 | 0.8 | ~95 | [13] |
Table 3: Binding Affinities of Thalidomide Derivatives to Cereblon
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [7] |
| Lenalidomide | ~178 nM | Competitive Titration | [7] |
| Pomalidomide | ~157 nM | Competitive Titration | [7] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[3][14]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, denature the samples, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the degradation percentage against the PROTAC concentration.
NanoBRET™ Assay for Ternary Complex Formation
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[4][15][16]
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).
-
Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Subsequently, treat the cells with various concentrations of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).
-
Signal Detection: Add the Nano-Glo® Live Cell Substrate to the wells and measure the donor and acceptor luminescence signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximal signal), which are indicative of the potency and extent of ternary complex formation.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 16. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.kr]
Assessing the Selectivity of Thalidomide-Based PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PROTACs utilizing a thalidomide-based E3 ligase ligand, specifically focusing on a hypothetical PROTAC employing a Thalidomide-Piperazine-PEG1-COOH linker system. We delve into supporting experimental data from well-documented analogs and provide detailed methodologies for key assessment techniques.
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. A prevalent strategy in PROTAC design involves chemically linking a target-binding molecule to a ligand for an E3 ubiquitin ligase. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives. The selectivity of these molecules is of utmost importance for their therapeutic success, as off-target degradation can lead to unforeseen cellular toxicities.
This guide focuses on assessing the selectivity of PROTACs that employ a thalidomide-based CRBN ligand. For comparative purposes, we will consider a hypothetical BRD4-targeting PROTAC, hereafter referred to as Compound-X , which utilizes a this compound E3 ligase ligand-linker. We will compare its expected performance characteristics against two well-established BRD4 degraders: ARV-825 , which also recruits CRBN, and MZ1 , which recruits the von Hippel-Lindau (VHL) E3 ligase.
Comparative Performance of BRD4-Targeting PROTACs
The efficacy and selectivity of a PROTAC are critically influenced by the choice of E3 ligase ligand and the nature of the linker connecting the two ends of the chimeric molecule. The following table summarizes quantitative data for the prominent BRD4-targeting PROTACs, ARV-825 and MZ1, to provide a benchmark for assessing our hypothetical Compound-X.
| Parameter | Compound-X (Hypothetical) | ARV-825 | MZ1 |
| BRD4 Ligand (Warhead) | JQ1 derivative | OTX015 derivative[1] | JQ1[1] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN)[1] | von Hippel-Lindau (VHL)[1] |
| Degradation Potency (DC50) | Expected to be in the low nanomolar range | <1 nM in various cancer cell lines[2][3] | 8 nM (H661 cells), 23 nM (H838 cells)[3] |
| Maximal Degradation (Dmax) | Expected to be >90% | Not consistently reported, but generally high | Complete degradation at 100 nM[3] |
| BET Selectivity | Expected to be a pan-BET degrader (BRD2, BRD3, and BRD4) | Degrades BRD2, BRD3, and BRD4[1] | Preferentially degrades BRD4 over BRD2/3 at low concentrations[1] |
This table highlights the high potency of CRBN-based PROTACs like ARV-825 in degrading BRD4. It is anticipated that Compound-X, also being a CRBN-recruiting PROTAC, would exhibit similar high potency. A key differentiator lies in the selectivity among the BET family proteins, where the VHL-based PROTAC MZ1 shows some preference for BRD4 at lower concentrations.
Visualizing the Mechanism of Action and Experimental Workflow
To understand the underlying processes of PROTAC-mediated protein degradation and the methods to assess it, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for assessing PROTAC selectivity.
Key Signaling Pathway
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that play a crucial role in the regulation of gene expression.[4][5] It is particularly known for its role in regulating the transcription of oncogenes like c-Myc.[1][6] The degradation of BRD4 leads to the downregulation of these target genes, resulting in anti-proliferative effects in cancer cells.[6]
Caption: BRD4's role in transcriptional regulation.
Experimental Protocols
Accurate and reproducible assessment of PROTAC selectivity is crucial. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed a human cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4) in 6-well plates.[6] Treat the cells with varying concentrations of the PROTAC and control compounds (e.g., DMSO as a vehicle control) for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.[6][7] Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil.[6] Load equal amounts of protein onto an SDS-PAGE gel.[6] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST.[6] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[6]
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[6] Visualize the protein bands using an ECL substrate and an imaging system.[8] Quantify the band intensities using densitometry software.[6] Normalize the target protein band intensity to the loading control.[6]
Mass Spectrometry-Based Quantitative Proteomics
This is the gold standard for assessing the global impact of a PROTAC on the cellular proteome and evaluating its selectivity.[9]
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest the cells, lyse them, and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT) or analyzed using label-free quantification.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[10] The instrument separates the peptides by liquid chromatography and then fragments them to determine their sequence and quantity.[10]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.[10] Quantify the relative abundance of each identified protein between the PROTAC-treated and control samples.[10]
-
Selectivity Assessment: Identify proteins that are significantly downregulated in the PROTAC-treated sample. The primary target should be among the most significantly degraded proteins. Any other significantly downregulated proteins are considered off-targets.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[11]
-
Reaction Setup: Prepare a reaction mixture containing the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., CRL4-CRBN), ubiquitin, and ATP.[11]
-
PROTAC Addition: Add the PROTAC to the reaction mixture at various concentrations. Include a vehicle control (DMSO).[11]
-
Incubation and Termination: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination to occur. Stop the reaction by adding SDS-PAGE loading buffer.[11]
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane.[11] Probe the membrane with an antibody against the target protein.[11] A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[11]
Ternary Complex Formation Assays
Confirming that the PROTAC induces the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase) is essential.[12] Several biophysical techniques can be employed.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of molecular interactions in real-time.[13] One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (target) and the PROTAC are flowed over the surface. The formation of the ternary complex is detected as a change in the sensor signal.[13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[13][14] By performing a series of titrations, the affinity and stoichiometry of the ternary complex formation can be determined.[14]
-
Cell-Based Proximity Assays (e.g., NanoBRET™): These assays measure ternary complex formation within living cells.[12] The target protein and the E3 ligase are tagged with a bioluminescent donor (e.g., NanoLuc®) and a fluorescent acceptor (e.g., HaloTag®), respectively.[12] PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET) between the donor and acceptor, which can be quantified.[12]
Conclusion
The selectivity of a PROTAC is a critical determinant of its therapeutic potential. For a thalidomide-based PROTAC like the hypothetical Compound-X, which utilizes a this compound linker to recruit the CRBN E3 ligase, a comprehensive assessment of its on-target potency and proteome-wide selectivity is imperative. By employing a combination of quantitative degradation assays, global proteomics, and biophysical and cellular assays to confirm the mechanism of action, researchers can build a robust data package to evaluate the selectivity profile of their PROTAC molecules. The comparison with well-characterized PROTACs such as ARV-825 and MZ1 provides a valuable framework for interpreting these results and guiding the development of novel, highly selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
comparative analysis of Thalidomide-Piperazine-PEG1-COOH in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromodomain (BRD4)-Targeting PROTACs Utilizing a Thalidomide-Based E3 Ligase Ligand Across Various Cancer Cell Lines.
This guide provides a comprehensive comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that employ a thalidomide-derived ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase for the targeted degradation of the cancer-associated protein BRD4. The performance of these PROTACs is evaluated across a spectrum of cancer cell lines, with supporting experimental data and detailed protocols to inform preclinical research and drug development endeavors.
Introduction to Thalidomide-Based PROTACs in Cancer Therapy
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are known to bind to the CRBN E3 ubiquitin ligase. This property has been ingeniously harnessed in the development of PROTACs. By chemically linking a thalidomide-based CRBN ligand to a molecule that binds a protein of interest (in this case, the epigenetic reader BRD4), the resulting PROTAC can induce the degradation of BRD4 through the ubiquitin-proteasome system. BRD4 is a critical regulator of oncogenes such as c-MYC, making it a prime therapeutic target in various cancers. This guide focuses on the comparative efficacy of prominent CRBN-based BRD4 PROTACs, such as dBET1, in different cancer cell contexts.
Data Presentation: Comparative Efficacy of BRD4-Targeting PROTACs
The following tables summarize the in vitro efficacy of the CRBN-based BRD4 PROTAC, dBET1, and for comparative purposes, the VHL-based BRD4 PROTAC, ARV-771, across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological or biochemical function.
Table 1: Comparative IC50 Values of dBET1 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Molecular Subtype | IC50 (µM) | Reference |
| Kasumi-1 | AML1-ETO | 0.1483 | [1][2] |
| MV4-11 | MLL-AF4 | 0.2748 | [1][2] |
| NB4 | PML-RARα | 0.3357 | [1][2] |
| THP-1 | MLL-AF9 | 0.3551 | [1][2] |
Table 2: Anti-proliferative Effects of ARV-771 in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
| Cell Line | Description | IC50 (nM) | Reference |
| 22Rv1 | Androgen receptor (AR) positive, expresses AR-V7 splice variant | <5 | [3] |
| VCaP | AR positive, overexpresses wild-type AR | <5 | [3] |
| LNCaP95 | Enzalutamide-resistant, expresses AR-V7 | <5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.[4][5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PROTACs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Protein Degradation Assay (Western Blotting)
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.[7][8][9][10]
-
Cell Treatment and Lysis: Culture and treat cancer cell lines with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
-
Cell Collection: Following treatment with the PROTAC for the desired time, harvest the cells by centrifugation.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a thalidomide-based BRD4 PROTAC.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Experimental workflow for Western Blot analysis of PROTAC-induced protein degradation.
Logical Relationship: Apoptosis Assay by Flow Cytometry
Caption: Logical flow and outcomes of an Annexin V/PI apoptosis assay.
References
- 1. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 2. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. 2bscientific.com [2bscientific.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
Validating Target mRNA Levels Post-Treatment with Thalidomide-Piperazine-PEG1-COOH: A Comparative Guide to Quantitative PCR
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other methods for validating target mRNA levels following treatment with Thalidomide-Piperazine-PEG1-COOH. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.
This compound is a bifunctional molecule that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), facilitating the targeted degradation of specific proteins through the proteasome. This process, known as proteolysis-targeting chimera (PROTAC), primarily impacts protein levels. However, the degradation of target proteins, particularly transcription factors or signaling components, subsequently leads to changes in the mRNA expression of downstream genes. Validating these changes in mRNA levels is a critical step in understanding the full biological impact of such compounds.
Comparing mRNA Quantification Techniques
Quantitative PCR is a highly sensitive and specific method for measuring mRNA levels, making it a gold standard for validating data from high-throughput techniques like RNA sequencing (RNA-Seq). However, other methods also offer unique advantages. The choice of technique depends on the specific experimental goals, throughput requirements, and budget.
| Method | Principle | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Targeted amplification of specific cDNA sequences using fluorescent probes or dyes. | High sensitivity and specificity, wide dynamic range, relatively low cost per sample for a small number of genes, fast turnaround time. | Low throughput (analyzes a limited number of genes at a time), requires prior knowledge of target gene sequences. |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome. | Unbiased, genome-wide analysis of gene expression, discovery of novel transcripts and alternative splicing events. | Higher cost per sample, complex data analysis requiring bioinformatics expertise, longer turnaround time. |
| Northern Blotting | Separation of RNA by size, transfer to a membrane, and detection with a labeled probe. | Provides information on transcript size and alternative splice variants, direct detection of RNA. | Low sensitivity, requires large amounts of RNA, labor-intensive, low throughput. |
Signaling Pathway: Downstream Effects of Cereblon-Mediated Protein Degradation
This compound, as a cereblon ligand, can be incorporated into a PROTAC to target a specific protein of interest for degradation. Known "neosubstrates" of cereblon, meaning proteins that are targeted for degradation in the presence of such ligands, include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1. The degradation of these proteins leads to predictable downstream changes in mRNA expression.
For instance, the degradation of IKZF1 and IKZF3 can lead to the de-repression of tumor suppressor genes and the downregulation of oncogenes. Specifically, the mRNA levels of genes like CDKN1A and KLF6 may increase, while the expression of IRF4, a key factor in multiple myeloma, may decrease.[1] Similarly, the degradation of GSPT1 has been shown to inhibit the expression of genes regulated by the MYC oncogene.[2]
Caption: Signaling pathway of this compound.
Experimental Workflow for qPCR Validation
A typical workflow for validating changes in target mRNA levels using qPCR involves several key steps, from experimental design to data analysis.
Caption: Experimental workflow for qPCR validation of mRNA levels.
Detailed Experimental Protocol: Quantitative PCR
This protocol provides a step-by-step guide for validating changes in target mRNA levels after treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO). Include a sufficient number of biological replicates (at least three) for each condition.
-
Determine the optimal treatment duration by performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture both the primary effect on protein degradation and the subsequent changes in mRNA levels.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Incorporate an on-column DNase digestion step to eliminate any contaminating genomic DNA.
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer. Intact total RNA will show distinct 28S and 18S ribosomal RNA bands.
4. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
5. Quantitative PCR (qPCR):
-
Primer Design: Design primers specific to your target genes and at least two stable housekeeping (reference) genes. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Housekeeping Gene Selection: It is crucial to select housekeeping genes whose expression is not affected by the experimental treatment. Commonly used housekeeping genes include GAPDH, ACTB, B2M, and RPL13A. The stability of the chosen housekeeping genes should be validated for your specific experimental conditions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green or a probe-based master mix, forward and reverse primers, and cDNA template. Set up reactions in triplicate for each sample and gene.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates the amplification of a single product.
6. Data Analysis (Relative Quantification using the 2-ΔΔCt Method):
The 2-ΔΔCt method is a widely used approach for analyzing relative changes in gene expression from qPCR experiments.[2][3]
-
Step 1: Normalization to Housekeeping Gene (ΔCt)
-
For each sample (both treated and control), calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene.
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
-
Step 2: Normalization to Control Sample (ΔΔCt)
-
Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Step 3: Calculation of Fold Change
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Hypothetical Data Summary:
The following table illustrates the expected data from a qPCR experiment validating the effect of a this compound-based PROTAC targeting IKZF1 on the mRNA levels of CDKN1A and IRF4.
| Treatment | Target Gene | Average Ct | Housekeeping Gene (GAPDH) Avg. Ct | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | CDKN1A | 25.5 | 20.0 | 5.5 | 0 | 1.0 |
| PROTAC | CDKN1A | 24.0 | 20.1 | 3.9 | -1.6 | 3.03 |
| Vehicle Control | IRF4 | 23.0 | 20.0 | 3.0 | 0 | 1.0 |
| PROTAC | IRF4 | 24.5 | 20.1 | 4.4 | 1.4 | 0.38 |
In this hypothetical example, the PROTAC treatment resulted in a ~3-fold increase in CDKN1A mRNA and a ~62% decrease in IRF4 mRNA, consistent with the expected downstream effects of IKZF1 degradation.
Conclusion
Quantitative PCR is an indispensable tool for validating changes in target mRNA levels following treatment with novel therapeutics like this compound-based PROTACs. Its high sensitivity and specificity allow for the precise quantification of gene expression changes that are downstream of the primary protein degradation event. By following a well-designed experimental protocol and employing robust data analysis methods, researchers can confidently validate their findings and gain deeper insights into the mechanisms of action of these promising new drugs. While RNA-Seq provides a broader, discovery-oriented view, qPCR remains the method of choice for targeted, hypothesis-driven validation of mRNA expression.
References
A Head-to-Head Comparison of Thalidomide-Piperazine-PEG1-COOH and Thalidomide-Piperazine-PEG3-COOH in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. The linker component, which connects the target-engaging warhead to the E3 ligase ligand, is a critical determinant of a PROTAC's potency, selectivity, and physicochemical properties. This guide provides a head-to-head comparison of two commonly utilized linker building blocks: Thalidomide-Piperazine-PEG1-COOH and Thalidomide-Piperazine-PEG3-COOH. These molecules incorporate the well-established Cereblon (CRBN) E3 ligase ligand, thalidomide, and differ in the length of their polyethylene (B3416737) glycol (PEG) spacer.
Physicochemical Properties
The length of the PEG linker directly influences the physicochemical characteristics of the final PROTAC molecule. A longer PEG chain, as in the PEG3 variant, generally imparts greater hydrophilicity, which can enhance the aqueous solubility of the PROTAC. This is a crucial factor, as the often large and lipophilic nature of PROTACs can lead to challenges in formulation and bioavailability. Conversely, the shorter PEG1 linker results in a more compact and potentially more rigid molecule.
| Property | This compound | Thalidomide-Piperazine-PEG3-COOH |
| Molecular Formula | C22H26N4O7 | C26H34N4O9 |
| Molecular Weight | 458.46 g/mol | 546.57 g/mol |
| CAS Number | 2731007-11-5 | 2797619-63-5 |
Impact on PROTAC Performance: A Data-Driven Comparison
While direct, publicly available experimental data comparing PROTACs synthesized with this compound and Thalidomide-Piperazine-PEG3-COOH against the same target protein is limited, we can infer their relative performance based on synthesized findings from multiple studies on the impact of PEG linker length in thalidomide-based PROTACs. The following data summarizes the general trends observed in the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4.
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency compared to a direct linkage. |
| 3 | BRD4 | Various | Variable | Variable | Degradation potency can be recovered and is highly dependent on the specific PROTAC architecture. |
Note: The data presented is a synthesis of findings from multiple research articles and should be interpreted as a general trend. The optimal linker length is highly target-dependent and requires empirical validation.
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs involving these linkers follows the canonical pathway of ternary complex formation, ubiquitination, and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of action for a thalidomide-based PROTAC.
A typical experimental workflow to evaluate and compare the efficacy of PROTACs synthesized with these two linkers would involve the following steps:
Caption: Generalized workflow for synthesizing and evaluating PROTACs.
Experimental Protocols
PROTAC Synthesis
Objective: To synthesize PROTACs by coupling the carboxylic acid group of the thalidomide-piperazine-PEG linkers with an appropriate functional group (e.g., an amine) on the target-binding warhead.
Materials:
-
This compound or Thalidomide-Piperazine-PEG3-COOH
-
Target-binding warhead with a free amine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Dissolve the thalidomide-piperazine-PEG-COOH linker (1 eq) and the target-binding warhead (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Add DIPEA (3 eq) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein following treatment with the synthesized PROTACs.
Materials:
-
Target protein-expressing cell line
-
Synthesized PROTACs (PROTAC-PEG1 and PROTAC-PEG3)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-PEG1, PROTAC-PEG3, or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the synthesized PROTACs across an artificial membrane, providing an indication of their potential for cell permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PBS (pH 7.4)
-
Synthesized PROTACs
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS for quantification
Protocol:
-
Coat the membrane of the donor plate with the artificial membrane solution.
-
Prepare the acceptor plate with PBS.
-
Prepare the donor solutions by dissolving the PROTACs and control compounds in PBS.
-
Add the donor solutions to the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) for each compound.
Conclusion
The choice between this compound and Thalidomide-Piperazine-PEG3-COOH for PROTAC synthesis is a critical decision that should be guided by the specific requirements of the target protein and the desired physicochemical properties of the final molecule. While the PEG3 linker may offer advantages in terms of solubility, the shorter PEG1 linker could be beneficial in scenarios where a more rigid and compact structure is required for optimal ternary complex formation. Ultimately, empirical testing of PROTACs constructed with both linkers is essential to determine the optimal design for achieving potent and selective degradation of the target protein. The experimental protocols provided in this guide offer a framework for conducting such a head-to-head comparison.
evaluating the degradation efficiency (DC50, Dmax) of Thalidomide-Piperazine-PEG1-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate unwanted proteins from cells. This guide provides a comparative analysis of the degradation efficiency of thalidomide-based PROTACs, with a focus on structures incorporating piperazine (B1678402) and PEG linkers, such as Thalidomide-Piperazine-PEG1-COOH. By hijacking the body's natural protein disposal system, these heterobifunctional molecules offer a catalytic mechanism for targeted protein degradation.
The core components of these PROTACs include a thalidomide (B1683933) moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase, a linker element, and a "warhead" that binds to the protein of interest (POI). The efficiency of these molecules is primarily evaluated by two key parameters: DC50, the concentration required to achieve 50% of the maximum protein degradation, and Dmax, the maximum percentage of protein degradation observed.
Comparative Degradation Efficiency of Thalidomide-Based PROTACs
The following tables summarize the degradation performance of various thalidomide-based PROTACs targeting different proteins. This data, gathered from multiple studies, illustrates how the choice of target protein, linker composition, and cell line can influence degradation efficiency. While specific data for a PROTAC with the exact structure "this compound" is not publicly available, the presented data for PROTACs with similar structural motifs provide a valuable benchmark for evaluation.
| PROTAC ID/Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | PEG | BRD4 | Various | Low nM | >90 | [1] |
| THAL-SNS-032 | Thalidomide | Not Specified | CDK9 | Various | Low nM | Potent | [1] |
| PROTAC IDO1 Degrader-1 | Thalidomide | PEG-based | IDO1 | HeLa | 1.8 | ~90 | [2] |
| NU223612 | Thalidomide | Not Specified | IDO1 | 293T | 11 | ~90 | [2] |
Table 1: Degradation Efficiency of Thalidomide-Based PROTACs Targeting Various Proteins. This table showcases the potent low nanomolar DC50 values achieved by thalidomide-based PROTACs against different protein targets. The data indicates that both PEG-containing and other linker types can facilitate effective degradation.
| PROTAC ID/Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader (13-atom PEG linker) | Thalidomide | PEG | BTK | Not Specified | 0.8 | ~95 | [3] |
| SHP2 Degrader (12-atom PEG linker) | Thalidomide | PEG | SHP2 | Not Specified | 6.02 | >90 | [3] |
Table 2: Impact of PEG Linker Length on Degradation Efficiency. This table highlights how linker length can be optimized for different targets to achieve high degradation potency.
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the underlying biological processes and the methods used to evaluate them, the following diagrams illustrate the mechanism of action of a thalidomide-based PROTAC and the typical experimental workflow for determining degradation efficiency.
Mechanism of action for a thalidomide-based PROTAC.
Typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for the evaluation and comparison of PROTACs. The following are detailed protocols for key experiments.
Western Blot for Protein Degradation Assessment
This method is widely used to quantify the levels of a specific target protein following treatment with a PROTAC.[4]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[5]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[5]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[4]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of protein degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[4]
Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased, global assessment of changes in the proteome following PROTAC treatment, which is crucial for identifying potential off-target effects.
1. Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration around its DC50 value, along with a vehicle control.
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
3. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
4. LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
5. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets that require further validation using orthogonal methods like Western Blotting.
References
Confirming Ternary Complex Formation with Thalidomide-Piperazine-PEG1-COOH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formation of a ternary complex involving a hypothetical PROTAC (Proteolysis Targeting Chimera) constructed with a Thalidomide-Piperazine-PEG1-COOH linker. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide will draw upon established principles of PROTAC design and publicly available data for structurally related compounds and alternative technologies. We will explore the methodologies used to confirm and characterize the pivotal ternary complex, compare the performance of different E3 ligase ligands and linker architectures, and provide detailed experimental protocols.
The Critical Role of the Ternary Complex
The efficacy of a PROTAC hinges on its ability to induce and stabilize a ternary complex, bringing together a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The stability and conformation of this ternary complex are critical determinants of the efficiency of protein degradation.[1]
The hypothetical molecule, this compound, utilizes thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ligase.[2] The piperazine (B1678402) and PEG1 components form the linker, connecting thalidomide to a warhead that would bind to the target protein. The terminal carboxylic acid (COOH) provides a point of attachment for this warhead.
Performance Comparison: Thalidomide vs. Alternatives
While specific data for our molecule of interest is unavailable, we can infer its potential performance by comparing its components to known alternatives.
E3 Ligase Ligand Comparison:
Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are common ligands for CRBN.[3] Pomalidomide and lenalidomide generally exhibit stronger binding affinity to CRBN than thalidomide, which can lead to more efficient ternary complex formation.[3] Furthermore, PROTACs based on lenalidomide and pomalidomide have, in some cases, shown improved metabolic stability and degradation selectivity.[3][4]
| E3 Ligase Ligand | Reported Binding Affinity (Kd) to CRBN | Key Considerations |
| Thalidomide | ~250 nM[2] | Well-established; extensive history of use. |
| Lenalidomide | ~178 nM[2] | Generally higher binding affinity than thalidomide; may offer improved stability.[2][4] |
| Pomalidomide | ~157 nM[2] | Often the highest affinity binder of the three; may lead to more potent degradation.[2][3] |
Linker Composition Comparison:
The linker plays a crucial role in PROTAC efficacy, influencing the geometry and stability of the ternary complex.[5] The Piperazine-PEG1 composition in our hypothetical molecule combines a rigid piperazine element with a flexible short PEG chain.
| Linker Type | Characteristics | Potential Impact on Ternary Complex |
| Alkyl Chains | Flexible and hydrophobic. | Can allow for significant conformational adjustments to achieve a productive ternary complex. |
| PEG Linkers | Flexible and hydrophilic.[5] | Can improve solubility and cell permeability. The flexibility can be advantageous for spanning the distance between the POI and E3 ligase.[5] |
| Rigid Linkers (e.g., Piperazine) | Constrain the conformational freedom of the PROTAC.[5] | Can lead to more specific and stable ternary complexes if the geometry is optimal, potentially improving potency and selectivity.[5][6] |
Experimental Protocols for Confirming Ternary Complex Formation
Several biophysical techniques are essential for quantifying the formation and stability of the PROTAC-induced ternary complex.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of binding events in real-time.
Methodology:
-
Immobilization: Immobilize either the purified, tagged E3 ligase (e.g., His-tagged CRBN) or the target protein (e.g., GST-tagged POI) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, flow a series of concentrations of the this compound-warhead conjugate over the immobilized CRBN.
-
Similarly, to measure the binding to the target protein, flow the PROTAC over the immobilized POI.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
An increase in the binding response compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for each interaction. The cooperativity factor (α), which indicates the extent to which the binding of one protein enhances the binding of the other, can also be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Place a solution of the purified E3 ligase (e.g., CRBN) in the sample cell of the calorimeter. Load a solution of the PROTAC and the target protein into the injection syringe.
-
Titration: Inject small aliquots of the PROTAC/POI solution into the CRBN solution.
-
Heat Measurement: Measure the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of the injectant to the sample. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
AlphaLISA (Amplified Luminescent Proximity Homestead Assay)
AlphaLISA is a bead-based immunoassay that can be used to detect and quantify the formation of the ternary complex in a high-throughput format.
Methodology:
-
Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged CRBN and GST-tagged POI). AlphaLISA acceptor beads are coated with an antibody against one tag (e.g., anti-His), and donor beads are coated with an antibody against the other tag (e.g., anti-GST).
-
Assay Procedure: Incubate the tagged proteins with varying concentrations of the PROTAC in a microplate.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Signal Detection: If a ternary complex is formed, the beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is released, which diffuses to the acceptor bead and triggers a chemiluminescent signal. The signal is measured using a plate reader.
-
Data Analysis: The intensity of the light signal is proportional to the amount of ternary complex formed.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for ternary complex validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-Piperazine-PEG1-COOH
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling Thalidomide-Piperazine-PEG1-COOH must adhere to stringent disposal procedures due to the compound's potent biological activity and potential hazards. As a derivative of thalidomide (B1683933), this compound is classified as highly potent and carries a significant risk of teratogenicity, capable of causing severe birth defects.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a synthetic E3 ligase ligand-linker conjugate, incorporating a thalidomide-based cereblon ligand and a linker utilized in PROTAC (Proteolysis Targeting Chimera) technology.[2][3][4] The primary health concern associated with thalidomide and its analogues is their teratogenic potential.[1][5] Therefore, all handling and disposal operations must be conducted with extreme care, assuming the compound is biologically active and hazardous.
Core Safety Principles and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is mandatory. The key hazards associated with this compound include:
-
Teratogenicity: Potential to cause severe birth defects upon exposure during pregnancy.[1][5]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[1] Generation of dust or aerosols should be strictly avoided by handling the compound in a certified chemical fume hood.[1]
-
Environmental Hazard: Potential to harm aquatic life and ecosystems if released into the environment.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be safely removed if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes of solutions containing the compound. |
| Lab Coat | A dedicated lab coat, preferably disposable. | Prevents contamination of personal clothing. |
| Respiratory Protection | A respirator may be required depending on the institutional risk assessment and the form of the compound being handled. | Protects against inhalation of fine powders or aerosols. |
This data is a summary of recommended PPE for handling potent thalidomide analogs.[1][6]
Step-by-Step Disposal Procedure
The recommended method for the disposal of thalidomide and its derivatives is incineration by a licensed professional waste disposal service.[7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][5]
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container: Utilize a dedicated, sealable, and clearly labeled hazardous waste container. The container material must be compatible with any solvents used.
-
Labeling: The container must be labeled "Hazardous Waste: this compound" along with any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound, such as contaminated gloves, weigh boats, pipette tips, and bench paper, must be collected in the designated solid waste container.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[1][7]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.[1]
-
-
Packaging for Final Disposal:
-
Once the waste container is full (do not overfill), securely seal the lid.
-
Wipe the exterior of the container to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.
-
-
Decontamination of Work Surfaces: All work surfaces must be thoroughly decontaminated after handling the compound.
-
EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Use an absorbent material to contain the spill.[7] If the spill involves a solid, carefully place a damp cloth or towel over the area to minimize dust generation.[5]
-
Clean: Carefully collect the absorbed material and any contaminated solids and place them in a sealed, labeled container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, and then decontaminate the area a second time.[5] All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Thalidomide-Piperazine-PEG1-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Thalidomide-Piperazine-PEG1-COOH. Adherence to these procedures is paramount to ensure personnel safety and mitigate the risks associated with this potent compound.
This compound is a synthetic E3 ligase ligand-linker conjugate, incorporating a thalidomide-based cereblon ligand and a linker for use in PROTAC technology.[1][2] Due to the thalidomide (B1683933) component, this compound must be handled with extreme caution, as thalidomide is a known human teratogen, capable of causing severe birth defects with even a single dose during pregnancy.[3][4][5][6][7][8] The piperazine (B1678402) and carboxylic acid components also present hazards, including potential skin, eye, and respiratory irritation.[9][10][11]
Core Safety Principles and Hazard Assessment
All operations involving this compound must be conducted with the assumption that the compound is biologically active and hazardous. A thorough risk assessment should be completed before any handling.
Primary Hazards:
-
Teratogenicity: May cause severe birth defects upon exposure during pregnancy.[3][4][5]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.
-
Skin and Eye Irritation: The piperazine and carboxylic acid moieties can cause skin and eye irritation.[9][11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed safely if contaminated.[3][12] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes or airborne particles.[3][13][14] |
| Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing.[12] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the solid compound or if there is a risk of aerosol generation. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory.[12] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of solid or concentrated solutions of this compound must occur within a certified chemical fume hood or a containment ventilated enclosure (CVE).[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with disposable absorbent pads.
-
Weighing: Weigh the solid compound in a fume hood or CVE. Use disposable weigh boats.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.[3] Wash hands thoroughly after removing PPE.[5][15]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[15]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[15]
-
For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (under nitrogen) is recommended.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. The recommended disposal method for thalidomide and its derivatives is high-temperature incineration by a licensed professional waste disposal service.[4]
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the compound (gloves, weigh boats, pipette tips, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Collect all solutions containing the compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[3]
Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[3]
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway Considerations
Thalidomide and its analogs are known to bind to the Cereblon (CRBN) protein, which is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This interaction is central to the mechanism of action of PROTACs that utilize a thalidomide-based ligand.
Caption: Simplified signaling pathway of a thalidomide-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. US Regulatory Response to Thalidomide (1950-2000) | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. hazmatschool.com [hazmatschool.com]
- 14. sams-solutions.com [sams-solutions.com]
- 15. research.uga.edu [research.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
